tert-Buthyl Pitavastatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H32FNO4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |
InChI Key |
RCARMBIYAHBUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Tert-Butyl Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of tert-butyl pitavastatin (B1663618). As an ester prodrug, tert-butyl pitavastatin is hydrolyzed in vivo to its active open-acid form, pitavastatin. Pitavastatin is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details the primary inhibitory action, the subsequent cellular responses leading to reduced plasma cholesterol, and the pleiotropic effects independent of lipid-lowering that contribute to its therapeutic profile. Quantitative biochemical data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a comprehensive resource for the scientific community.
Introduction: From Prodrug to Active Inhibitor
Tert-butyl pitavastatin is a key intermediate or prodrug form of pitavastatin, the pharmacologically active agent.[1] The tert-butyl ester group is cleaved in vivo, releasing the active pitavastatin acid.[1] Like all statins, pitavastatin's structure includes a dihydroxy heptanoic acid side chain that is a structural analog of the endogenous substrate, HMG-CoA.[2] This structural mimicry allows it to act as a powerful competitive inhibitor of HMG-CoA reductase.[3] Pitavastatin is characterized by its high affinity for the enzyme and a strong inhibitory effect, which is achieved at low doses.[4][5]
Core Mechanism: Inhibition of the Mevalonate (B85504) Pathway
The primary mechanism of action for pitavastatin is the potent and competitive inhibition of HMG-CoA reductase.[3][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the synthesis of cholesterol and various other essential isoprenoids.[2][7] By blocking this step, pitavastatin effectively reduces the endogenous pool of mevalonate, leading to a significant decrease in the downstream synthesis of cholesterol within hepatocytes.[3]
Cellular Response to Cholesterol Depletion
The reduction of intracellular cholesterol in liver cells triggers a compensatory feedback mechanism mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[8][9]
-
SREBP-2 Activation: Low intracellular cholesterol levels cause the SREBP-2 protein, which is normally retained in the endoplasmic reticulum, to be proteolytically cleaved.[8]
-
Nuclear Translocation: The released active fragment of SREBP-2 translocates to the nucleus.
-
Gene Transcription: In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[9][10]
-
Upregulation of LDL Receptors: A key target gene is the low-density lipoprotein (LDL) receptor. Increased synthesis of LDL receptors leads to their greater density on the hepatocyte surface.[6]
-
Enhanced LDL Clearance: These additional receptors bind to circulating LDL particles, increasing their uptake and clearance from the bloodstream, which ultimately lowers plasma LDL-cholesterol levels.[3][7]
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. drugs.com [drugs.com]
- 7. pitavastatin [drugcentral.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. scbt.com [scbt.com]
- 10. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for tert-Butyl Pitavastatin (B1663618), a key intermediate in the production of Pitavastatin. The document outlines the core chemical reactions, provides detailed experimental protocols derived from patented and published methods, and presents quantitative data to allow for a comparative analysis of different synthetic approaches.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. The synthesis of its tert-butyl ester, tert-Butyl Pitavastatin, is a critical step that largely determines the purity and overall yield of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to optimize this process, primarily focusing on the stereoselective formation of the C6-C7 double bond and the elaboration of the dihydroxy heptenoate side chain. This guide will focus on two prominent methods: the Wittig reaction and the Julia-Kocienski olefination.
Core Synthesis Pathways
The synthesis of tert-Butyl Pitavastatin typically involves the coupling of two key fragments: a quinoline (B57606) core and a chiral side chain. The quinoline core provides the heterocyclic pharmacophore, while the side chain contains the 3,5-dihydroxy-6-heptenoate moiety essential for HMG-CoA reductase inhibition.
Two of the most common strategies for coupling these fragments are:
-
Wittig Reaction: This classic olefination method involves the reaction of a phosphonium (B103445) ylide, derived from the quinoline core, with an aldehyde-functionalized side chain.
-
Julia-Kocienski Olefination: This modified Julia olefination offers an alternative with potentially better control over the stereoselectivity of the double bond formation, aiming to minimize the formation of the undesired Z-isomer.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the Wittig and Julia-Kocienski olefination routes for the synthesis of tert-Butyl Pitavastatin.
Caption: General workflow of the Wittig reaction pathway for tert-Butyl Pitavastatin synthesis.
Caption: General workflow of the Julia-Kocienski olefination pathway for tert-Butyl Pitavastatin synthesis.
Experimental Protocols
The following sections provide detailed experimental methodologies for key steps in the synthesis of tert-Butyl Pitavastatin.
Protocol 1: Synthesis via Wittig Reaction
This protocol describes the synthesis of the protected intermediate, (4R,6S)-(E)-6-{2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-vinyl}-2,2-dimethyl-[1][2]-dioxan-4-yl-acetic acid tertiary butyl ester, and its subsequent deprotection.
Step 1a: Formation of the Phosphonium Salt
The synthesis begins with the preparation of the triphenylphosphonium bromide salt of the quinoline core. This is typically achieved by reacting 3-(bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline with triphenylphosphine in a suitable non-polar solvent like toluene (B28343) or o-xylene[3].
Step 1b: Wittig Reaction
-
Reactants:
-
Solvent:
-
Dimethyl sulfoxide (B87167) (DMSO) (150 ml total)[4]
-
-
Procedure:
-
A solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO is added to a solution of the phosphonium salt in DMSO[4].
-
The reaction mixture is heated to 75°C[4].
-
Potassium carbonate is added to the heated mixture[4].
-
The reaction is stirred for 7 hours at 75°C[4].
-
After cooling to 25°C, water (250 ml) is added, and the mixture is stirred for 90 minutes[4].
-
The precipitated solid is filtered and washed with water (200 ml)[4].
-
The wet solid is then stirred in methanol (B129727) (250 ml) at 65°C for 45 minutes to afford the protected intermediate[4].
-
Step 1c: Deprotection to form tert-Butyl Pitavastatin
-
Reactants:
-
Solvent:
-
Methanol (750 ml)[4]
-
-
Procedure:
-
To a solution of the protected intermediate in methanol, an aqueous solution of oxalic acid is added[4].
-
The reaction mixture is stirred for 6 hours at 35°C[4].
-
The mixture is cooled to 10°C, and the pH is adjusted to 7.0 with a sodium carbonate solution[4].
-
The mixture is stirred for an additional 45 minutes at 10°C, then heated to 30°C and stirred for 2 hours[4].
-
The resulting solid, tert-Butyl Pitavastatin, is filtered and washed with water[4].
-
Protocol 2: Synthesis via Julia-Kocienski Olefination
This approach aims to improve the yield and purity by controlling the formation of the Z-isomer[1]. It involves the condensation of a quinoline sulfone derivative with a chiral aldehyde side chain[1][5].
Step 2a: Preparation of the Quinoline Sulfone Intermediate
-
Reactants:
-
3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinolone (100 g)[1]
-
Tetrabutylammonium (B224687) bromide (1 g)[1]
-
Hydrogen peroxide solution (50% H2O2 with ammonium (B1175870) heptamolybdate tetrahydrate as a catalyst)[1]
-
Sodium sulfite[1]
-
Sodium hydroxide[1]
-
Dimethyl sulfate[1]
-
-
Solvent:
-
Dichloromethane (300 ml)[1]
-
-
Procedure:
-
To a stirred solution of the starting quinoline derivative and tetrabutylammonium bromide in dichloromethane, the hydrogen peroxide solution is added at 10-20°C[1].
-
After stirring for 5-6 hours, the reaction is quenched with aqueous sodium sulfite[1].
-
Aqueous sodium hydroxide (B78521) and dimethyl sulfate (B86663) are then added at 20-30°C to yield 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline[1].
-
Step 2b: Julia-Kocienski Olefination
-
Reactants:
-
Procedure:
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data from the described pathways.
| Parameter | Wittig Reaction | Julia-Kocienski Olefination | Reference(s) |
| Yield | Lower yields due to impurity formation. | 85-90% for the coupled intermediate. | [1] |
| Z-isomer Impurity | 20-30% | < 2% | [1] |
| Methyl Impurity | ~10% | Controlled | [1] |
| Key Reagents | Triphenylphosphine, Potassium Carbonate | Benzimidazole-based sulfone, specific base | [1][4] |
| Reaction Temperature | Higher temperatures (e.g., 75°C) | - | [1][4] |
Conclusion
The synthesis of tert-Butyl Pitavastatin is a multi-step process for which several viable pathways have been developed. The traditional Wittig reaction, while effective, can suffer from lower yields and the formation of significant isomeric impurities[1]. The more recent Julia-Kocienski olefination pathway presents a more efficient alternative, offering higher yields and substantially reducing the formation of the undesired Z-isomer, which simplifies purification and improves the overall process economy[1]. For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including cost of reagents, process scalability, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the synthesis of this critical pharmaceutical intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 3. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Tert-Butyl Pitavastatin: A Synthetic Intermediate, Not a Metabolite — An In-depth Technical Guide to Pitavastatin Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase. A critical clarification is addressed herein: tert-Butyl Pitavastatin is not a metabolite of Pitavastatin but rather a key intermediate in its chemical synthesis. This document will elucidate the primary metabolic pathways of Pitavastatin, focusing on the formation of its major metabolite, Pitavastatin lactone, and will provide relevant quantitative data and experimental protocols for the scientific community.
Introduction: The Pharmacological Profile of Pitavastatin
Pitavastatin is a synthetic statin that effectively lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] A key feature of Pitavastatin is its minimal metabolism by the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[3][4] The primary metabolic route is glucuronidation, leading to the formation of Pitavastatin lactone.[2][5][6][7]
Clarification: Tert-Butyl Pitavastatin is a Synthetic Intermediate
Contrary to the topic's initial premise, tert-Butyl Pitavastatin is not a biological metabolite of Pitavastatin. It is the tert-butyl ester of Pitavastatin, a chemical form utilized during the synthesis process of the active pharmaceutical ingredient.[8][9] This distinction is crucial for researchers studying the metabolic profile and potential drug interactions of Pitavastatin.
Metabolic Pathways of Pitavastatin
The metabolism of Pitavastatin is characterized by its limited reliance on the cytochrome P450 system, a feature that distinguishes it from some other statins and contributes to a lower risk of drug-drug interactions.[10]
Primary Metabolic Pathway: Glucuronidation and Lactonization
The principal metabolic pathway for Pitavastatin is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, in the liver.[5][6][11][12] This process forms an ester-type pitavastatin glucuronide conjugate.[6][7][13] This conjugate is then non-enzymatically converted to the major metabolite, Pitavastatin lactone.[11][12][14] Pitavastatin lactone can be converted back to the active acid form of Pitavastatin.[11][12]
Minor Metabolic Pathways: Cytochrome P450 Involvement
A very small fraction of Pitavastatin is metabolized by the cytochrome P450 system.[5] It is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8.[1][2][6][13] The minimal involvement of the CYP3A4 isoenzyme is a significant clinical advantage, as many other medications are metabolized through this pathway.[3][15]
Pharmacokinetic Data
The pharmacokinetic profile of Pitavastatin and its major metabolite, Pitavastatin lactone, has been well-characterized.
| Parameter | Pitavastatin | Pitavastatin Lactone | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | - | [1][16] |
| Bioavailability | >60% | - | [1] |
| Protein Binding | >99% | - | [1][6][13] |
| Volume of Distribution (Vd) | ~148 L | - | [1][6][13] |
| Elimination Half-life (t1/2) | ~12 hours | - | [1][13][16] |
| Excretion | ~79% in feces, ~15% in urine | - | [1][13][16] |
Experimental Protocols for Studying Pitavastatin Metabolism
The following outlines a general experimental workflow for the in vitro and in vivo analysis of Pitavastatin metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the enzymes responsible for Pitavastatin metabolism and to characterize the formation of its metabolites.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, Pitavastatin, and a NADPH-generating system (for CYP-mediated metabolism) or UDP-glucuronic acid (for UGT-mediated metabolism).
-
Incubate at 37°C for a specified time course.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
In Vivo Pharmacokinetic Studies in Human Subjects
This protocol is designed to determine the pharmacokinetic parameters of Pitavastatin and its metabolites in humans.
-
Dosing:
-
Administer a single oral dose of Pitavastatin to healthy volunteers.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Extraction:
-
Extract Pitavastatin and its metabolites from the plasma using techniques such as protein precipitation or solid-phase extraction.
-
-
Analytical Method:
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
A thorough understanding of the metabolic pathways of Pitavastatin is essential for drug development and clinical practice. It is critical to recognize that tert-Butyl Pitavastatin is a synthetic intermediate, not a metabolite. The primary metabolic fate of Pitavastatin is glucuronidation followed by lactonization to form Pitavastatin lactone, with minimal involvement of the CYP450 system. This metabolic profile contributes to Pitavastatin's favorable drug-drug interaction profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the disposition of this important therapeutic agent.
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 9. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Foreword: On the In Vitro Metabolism of Pitavastatin to a tert-Butyl Ester
A thorough review of the scientific literature indicates that the metabolic conversion of pitavastatin (B1663618) to a tert-butyl ester is not a recognized or documented pathway in human in vitro systems. Pitavastatin tert-butyl ester is identified as a process impurity or a synthetic intermediate in the manufacturing of pitavastatin, rather than a metabolite.[1][2][3][4]
The primary metabolic pathways for pitavastatin involve glucuronidation and subsequent lactonization.[5][6][7] This technical guide will, therefore, focus on these established in vitro metabolic routes. The information presented herein is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known in vitro metabolism of pitavastatin, with detailed experimental protocols and data presented for clarity and comparative analysis.
An In-Depth Technical Guide to the In Vitro Metabolism of Pitavastatin
Introduction
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][9][10] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[10][11] The principal route of metabolism is glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of pitavastatin lactone.[5][6][7] This guide provides a detailed examination of this process.
Primary Metabolic Pathways of Pitavastatin
In vitro studies using human liver microsomes and hepatocytes have elucidated two major metabolic pathways for pitavastatin:
-
Glucuronidation: This is the main metabolic route, catalyzed by UGT enzymes, particularly UGT1A3 and UGT2B7.[7][8] This process involves the conjugation of glucuronic acid to the carboxyl group of pitavastatin, forming an ester-type glucuronide conjugate.[12][13]
-
Lactonization: Following glucuronidation, the pitavastatin glucuronide can undergo an elimination reaction to form pitavastatin lactone, the major metabolite observed in human plasma.[6][7][14] This lactone form can be reversibly converted back to the active acid form of pitavastatin.[10][14]
Minimal metabolism occurs via CYP enzymes, with CYP2C9 and to a lesser extent, CYP2C8, playing a minor role.[5][8][12]
Quantitative Data on Pitavastatin Metabolism
The following tables summarize key quantitative data related to the in vitro metabolism of pitavastatin.
Table 1: Enzymes Involved in Pitavastatin Metabolism
| Enzyme Family | Specific Isoforms | Role in Metabolism | Reference |
|---|---|---|---|
| UDP-glucuronosyltransferase (UGT) | UGT1A3, UGT2B7 | Primary pathway: Glucuronidation leading to lactonization. | [7][8] |
| UGT1A1 | Also contributes to glucuronidation. | [6][15] | |
| Cytochrome P450 (CYP) | CYP2C9 | Marginal metabolism. | [8][12] |
| | CYP2C8 | Minor metabolism. |[8][12] |
Table 2: In Vitro Kinetic Parameters for Pitavastatin Metabolism
| System | Parameter | Value | Reference |
|---|---|---|---|
| Human Hepatocytes | Hepatic Uptake Km | 2.99 ± 0.79 µmol/L | [16] |
| OATP2-expressing Oocytes | Uptake Km | 5.53 ± 1.70 µmol/L | [16] |
| Human Liver Microsomes | Intrinsic Clearance (CLint) for Lactonization | No marked difference between pitavastatin and its lactone form. |[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vitro metabolism of pitavastatin. These protocols are based on established practices for in vitro drug metabolism studies.[17][18][19][20]
Protocol 1: Incubation with Human Liver Microsomes
Objective: To determine the metabolites of pitavastatin formed by hepatic enzymes.
Materials:
-
Pitavastatin
-
Pooled human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., candesartan (B1668252) cilexetil)[21]
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of pitavastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding pitavastatin (final concentration typically 1-10 µM) and the NADPH regenerating system. For glucuronidation, add UDPGA (final concentration ~2 mM).
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to identify and quantify pitavastatin and its metabolites.
Protocol 2: Incubation with Recombinant Human UGT Enzymes
Objective: To identify the specific UGT isoforms responsible for pitavastatin glucuronidation.
Materials:
-
Pitavastatin
-
Microsomes from insect or mammalian cells expressing individual human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7)
-
UDP-glucuronic acid (UDPGA)
-
Buffer (e.g., Tris-HCl with MgCl2)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Follow a similar procedure to Protocol 1, but replace the pooled HLMs with microsomes containing specific recombinant UGT enzymes.
-
Incubate pitavastatin with each UGT isoform separately in the presence of UDPGA.
-
Analyze the formation of pitavastatin glucuronide and lactone to determine the activity of each isoform towards pitavastatin.
Visualizations of Metabolic Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Primary in vitro metabolic pathways of pitavastatin.
References
- 1. Blog Details [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]
- 4. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ClinPGx [clinpgx.org]
- 16. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cholesterol Synthesis Inhibition: A Technical Guide to HMG-CoA Reductase Inhibition by Pitavastatin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which pitavastatin (B1663618), a potent synthetic statin, and its primary metabolite inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the key signaling pathways modulated by pitavastatin.
Introduction: The Central Role of HMG-CoA Reductase
Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is primarily synthesized in the liver via the mevalonate (B85504) pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and irreversible step in this pathway.[1] Consequently, inhibiting HMG-CoA reductase is a highly effective strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for atherosclerotic cardiovascular disease.
Pitavastatin is a member of the statin class of drugs, which are structural analogs of the HMG-CoA substrate and act as competitive inhibitors of HMG-CoA reductase.[1] This guide focuses on the inhibitory action of pitavastatin and its primary circulating metabolite, pitavastatin lactone.
Quantitative Analysis of HMG-CoA Reductase Inhibition
Pitavastatin exhibits potent inhibition of HMG-CoA reductase. The following tables summarize the key quantitative metrics of its inhibitory activity.
| Inhibitor | Parameter | Value | Species | Reference |
| Pitavastatin | IC50 | 6.8 nM | Not Specified | [2] |
| Pitavastatin Calcium | Ki | 1.7 nM | Not Specified | [3] |
Table 1: Inhibitory Potency of Pitavastatin against HMG-CoA Reductase
The inhibitory potency of pitavastatin has been shown to be greater than that of other commonly prescribed statins in in vitro studies.
| Statin Comparison | Fold Potency Increase of Pitavastatin | Reference |
| vs. Simvastatin | 1.6x higher affinity | [2] |
| vs. Pravastatin | 3.5x higher affinity | [2] |
Table 2: Comparative Potency of Pitavastatin
The Role of Pitavastatin Lactone
Experimental Protocols for HMG-CoA Reductase Inhibition Assay
The following protocol provides a detailed methodology for determining the in vitro inhibition of HMG-CoA reductase by pitavastatin or its analogues. This protocol is based on spectrophotometric measurement of the decrease in NADPH concentration as it is consumed during the enzymatic reaction.[6]
Materials and Reagents
-
Human recombinant HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT
-
Pitavastatin (or test inhibitor) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the potassium phosphate buffer, HMG-CoA substrate, and NADPH.
-
Aliquot Inhibitor: To the wells of a 96-well microplate, add the desired concentrations of pitavastatin or the test compound. Include a control well with solvent only.
-
Initiate Reaction: Add the HMG-CoA reductase enzyme to the reagent mix, gently vortex, and immediately dispense the complete reaction mixture into the wells of the microplate containing the inhibitor.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-15 minutes. The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The therapeutic effects of pitavastatin extend beyond the direct inhibition of HMG-CoA reductase. By depleting downstream products of the mevalonate pathway, pitavastatin modulates various signaling cascades.
Cholesterol Biosynthesis Pathway and Pitavastatin Inhibition
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the point of inhibition by pitavastatin.
Downstream Signaling Effects of Pitavastatin
Pitavastatin's inhibition of HMG-CoA reductase leads to a reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho. The subsequent modulation of the Rho/ROCK and PI3K/Akt/eNOS signaling pathways contributes to the pleiotropic effects of pitavastatin.
Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the half-maximal inhibitory concentration (IC50) of pitavastatin is outlined below.
References
- 1. brainkart.com [brainkart.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of tert-butyl pitavastatin (B1663618), a key intermediate and potential process impurity in the synthesis of pitavastatin. Understanding the degradation pathways and the conditions that lead to the formation of these products is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the primary degradation routes, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols for stress testing, and visualizes the degradation pathways.
Introduction to tert-Butyl Pitavastatin and its Degradation
tert-Butyl pitavastatin is the tert-butyl ester of pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] As a synthetic intermediate, residual amounts of tert-butyl pitavastatin may be present in the final pitavastatin drug substance.[3] Furthermore, its own stability and degradation profile are of significant interest for process optimization and impurity control.
The degradation of tert-butyl pitavastatin can be broadly categorized into two main processes:
-
Hydrolysis of the tert-butyl ester: The most direct degradation pathway for tert-butyl pitavastatin is the hydrolysis of its ester group to yield pitavastatin acid. This reaction can be catalyzed by acidic or basic conditions.
-
Degradation of the core pitavastatin structure: Following hydrolysis, or concurrently, the pitavastatin molecule itself is susceptible to degradation under various stress conditions, including light, heat, oxidation, and extremes of pH. These degradation pathways are common to both pitavastatin and its tert-butyl ester form.
Key Degradation Products
Forced degradation studies on pitavastatin have identified several key degradation products that are also relevant to the degradation of tert-butyl pitavastatin. These include:
-
Pitavastatin Acid: The initial product of tert-butyl pitavastatin hydrolysis.
-
Pitavastatin Lactone: Formed through intramolecular cyclization (lactonization) of the pitavastatin molecule, particularly under acidic conditions.[2][]
-
Anti-isomer Impurity: An isomeric variant that can be formed under certain conditions.[]
-
Z-isomer Impurity: Another geometric isomer that can arise during synthesis or degradation.[]
-
5-oxo Impurity: An oxidation product of pitavastatin.[]
-
Desfluoro Impurity: A process-related impurity where the fluorine atom on the phenyl ring is absent.[]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from forced degradation studies performed on pitavastatin. While these studies were not conducted directly on tert-butyl pitavastatin, the degradation of the core pitavastatin structure provides a strong indication of the expected degradation products and their formation under various stress conditions.
Table 1: Summary of Forced Degradation Studies on Pitavastatin
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Formed | Reference |
| Acid Hydrolysis | 1 N HCl, 60 °C | 1 hour | ~7.90% | Anti-isomer impurity, Lactone impurity | [] |
| Base Hydrolysis | 2 N NaOH, 60 °C | 1 hour | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities | [] |
| Oxidative Hydrolysis | 3% H₂O₂, 25 °C | 1 hour | ~7.43% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and Lactone impurity | [] |
| Water Hydrolysis | 60 °C | 2 hours | ~6.06% | Z-isomer impurity, Methyl ester impurity, and Lactone impurity | [] |
| Thermal Degradation | 60 °C | 2 days | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and Tertiary butyl ester impurity | [] |
| Humidity Stress | 25 °C, 90% RH | 7 days | ~3.92% | 5-oxo impurity, Lactone impurity, and Imp-B | [] |
| Photolytic Stress | 200 W h/m², 1.2 million lux hours | - | ~2.35% | Lactone impurity | [] |
Degradation Pathways Visualization
The following diagram illustrates the proposed degradation pathways of tert-butyl pitavastatin.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on tert-butyl pitavastatin. These protocols are based on established methods for pitavastatin and are designed to meet ICH guidelines.[5]
Preparation of Stock Solution
-
Stock Solution: Accurately weigh and dissolve 10 mg of tert-butyl pitavastatin in 10 ml of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1000 µg/ml.
-
Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/ml).
Forced Degradation (Stress) Studies
-
To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 1 N hydrochloric acid (HCl).
-
Make up the volume to 10 ml with the solvent.
-
Keep the solution at 60 °C for 1 hour.[]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 1 N sodium hydroxide (B78521) (NaOH).
-
Dilute to a final concentration suitable for analysis.
-
To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 2 N sodium hydroxide (NaOH).[]
-
Make up the volume to 10 ml with the solvent.
-
Keep the solution at 60 °C for 1 hour.[]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 2 N hydrochloric acid (HCl).
-
Dilute to a final concentration suitable for analysis.
-
To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 3% hydrogen peroxide (H₂O₂).
-
Make up the volume to 10 ml with the solvent.
-
Keep the solution at room temperature (25 °C) for 1 hour.[]
-
Dilute to a final concentration suitable for analysis.
-
Place the solid tert-butyl pitavastatin powder in an oven maintained at 60 °C for 48 hours.[]
-
After exposure, dissolve an accurately weighed amount of the stressed powder in the solvent to obtain a known concentration for analysis.
-
Expose the solid tert-butyl pitavastatin powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[]
-
After exposure, dissolve an accurately weighed amount of the stressed powder in the solvent to obtain a known concentration for analysis. A sample protected from light should be stored under the same conditions to serve as a control.
Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be used to resolve tert-butyl pitavastatin from its degradation products.[][6]
-
Column: A C18 column is typically suitable for the separation.
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 3.4) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: UV detection at a wavelength of approximately 244 nm is appropriate for pitavastatin and its related substances.[5]
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of tert-butyl pitavastatin and its degradation products.
Experimental Workflow
The following diagram outlines the general workflow for the investigation of tert-butyl pitavastatin degradation products.
Conclusion
The degradation of tert-butyl pitavastatin is a critical aspect to consider during the development and manufacturing of pitavastatin. The primary degradation pathway involves the hydrolysis of the tert-butyl ester to form pitavastatin acid, which is then susceptible to further degradation through lactonization, oxidation, and isomerization. By understanding these degradation pathways and employing robust, validated analytical methods, researchers and drug development professionals can effectively monitor and control impurities, thereby ensuring the quality and stability of the final drug product. The experimental protocols and data presented in this guide serve as a valuable resource for these endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Blog Details [chemicea.com]
- 3. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Physicochemical characteristics of tert-Butyl Pitavastatin
An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl Pitavastatin (B1663618)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl Pitavastatin, with the chemical name (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid t-butyl ester, is a key intermediate and a metabolite of Pitavastatin.[1][2] Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] As a member of the statin class, it is utilized for the treatment of hypercholesterolemia.[5]
The tert-butyl ester form is of significant interest in drug development and manufacturing, particularly in processes related to the synthesis and purification of the final active pharmaceutical ingredient (API), Pitavastatin Calcium.[6][7] Understanding the physicochemical properties of tert-Butyl Pitavastatin is critical for controlling its purity, stability, and solid-state form, which in turn affects the quality and efficacy of the final drug product. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for their determination, and the relevant biological pathway of its parent compound.
Physicochemical Properties
The physicochemical properties of an API intermediate like tert-Butyl Pitavastatin are fundamental to its handling, processing, and formulation. These characteristics influence its solubility, stability, and bioavailability.[8] A summary of the known properties is presented below.
Data Summary
| Property | Value | Reference |
| Chemical Name | (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid t-butyl ester | [9] |
| Molecular Formula | C₂₉H₃₂FNO₄ | [1][10] |
| Molecular Weight | 477.57 g/mol | [6][9] |
| CAS Number | 586966-54-3 | [1][9] |
| Appearance | White to Off-White Solid | [6] |
| Boiling Point | 674.5 ± 55.0 °C (Predicted) | [1][6] |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.52 ± 0.20 (Predicted) | [6] |
| LogP (XLogP3-AA) | 4.8 | [10] |
| LogP | 5.26 | [1] |
| Solubility | Soluble in Methanol, DMSO, Chloroform (Slightly) | [2][6][9] |
| Storage Temperature | 2-8 °C | [6][9] |
Experimental Protocols
The determination of physicochemical properties requires standardized experimental methods to ensure accuracy and reproducibility. The following sections detail the typical protocols for key characteristics.
Solubility Determination
Objective: To determine the solubility of tert-Butyl Pitavastatin in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of the solid tert-Butyl Pitavastatin is added to a known volume of the selected solvent (e.g., Methanol, DMSO, water) in a sealed container.
-
The container is agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Partition Coefficient (LogP) Determination
Objective: To measure the lipophilicity of tert-Butyl Pitavastatin, which influences its absorption and distribution characteristics.
Methodology (Shake-Flask Method):
-
A solution of tert-Butyl Pitavastatin is prepared in one of the immiscible phases (typically n-octanol).
-
A known volume of this solution is mixed with a known volume of the second immiscible phase (typically water or a buffer solution) in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand until the phases completely separate.
-
The concentration of tert-Butyl Pitavastatin in each phase is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Polymorphism Characterization
Objective: To identify and characterize the solid-state crystalline form of tert-Butyl Pitavastatin. It has been reported to exist as a crystalline solid.[7]
Methodology (X-Ray Powder Diffraction - XRPD):
-
A small, representative sample of the solid tert-Butyl Pitavastatin is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) at various angles of incidence (2θ).
-
A detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting data is plotted as intensity versus 2θ angle, generating a unique diffraction pattern or "fingerprint" for the specific crystalline form.
-
This pattern can be used to identify the polymorph and assess its purity.
Stability Analysis
Objective: To evaluate the stability of tert-Butyl Pitavastatin under various stress conditions, as recommended by ICH guidelines.[11]
Methodology (Forced Degradation Study):
-
Samples of tert-Butyl Pitavastatin are exposed to various stress conditions, including:
-
Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at a specified temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 105°C).
-
Photolytic: Exposure to UV and visible light.
-
-
Samples are withdrawn at predetermined time points.
-
The samples are analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the intact drug from any degradation products.
-
The amount of degradation is quantified, and the degradation products are characterized, often using mass spectrometry (LC-MS), to establish the degradation pathway.[11][12]
Mechanism of Action: The Pitavastatin Pathway
tert-Butyl Pitavastatin is a precursor/metabolite of Pitavastatin, the active drug. Pitavastatin exerts its lipid-lowering effect by inhibiting HMG-CoA reductase.[3][13]
The pathway is as follows:
-
HMG-CoA Reductase Inhibition: Pitavastatin competitively inhibits HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[4] This is a critical rate-limiting step in the cholesterol synthesis pathway in the liver.[13]
-
Reduced Intracellular Cholesterol: The inhibition of this enzyme leads to a decrease in the concentration of cholesterol within liver cells.
-
Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, liver cells increase the expression of low-density lipoprotein (LDL) receptors on their surface.
-
Increased LDL Clearance: The upregulated LDL receptors bind to LDL particles circulating in the bloodstream, leading to their increased uptake and catabolism by the liver.
-
Lowered Plasma Cholesterol: This enhanced clearance of LDL results in a significant reduction of LDL-cholesterol ("bad cholesterol") levels in the plasma.[3][4]
References
- 1. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 6. This compound | 586966-54-3 [chemicalbook.com]
- 7. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 8. pharmainventor.com [pharmainventor.com]
- 9. allmpus.com [allmpus.com]
- 10. This compound | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method | Semantic Scholar [semanticscholar.org]
- 13. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl Pitavastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin (B1663618) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used clinically to treat hypercholesterolemia.[1][2] During the synthesis of Pitavastatin, various intermediates and impurities can be generated, which must be monitored and controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] One such critical process-related impurity and synthetic intermediate is tert-Butyl Pitavastatin.[3]
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of tert-Butyl Pitavastatin. The protocol is designed to be specific, accurate, and precise, making it suitable for routine quality control in research and drug development settings. The method validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][5]
Experimental Protocols
Materials and Reagents
-
tert-Butyl Pitavastatin Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Tetrahydrofuran (THF): HPLC grade.
-
Water: HPLC grade or Milli-Q equivalent.
-
Trifluoroacetic Acid (TFA): Reagent grade.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or equivalent.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven.
-
Column: A C18 column is recommended for optimal separation.[2][5][6] A common choice is a Phenomenex, Agilent, or Waters C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).
The chromatographic conditions are summarized in the table below. This method is adapted from established protocols for Pitavastatin analysis.[5][7]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:THF (43:55:02, v/v/v) with pH of water adjusted to 3.0 with 0.1% TFA[5][7] |
| Flow Rate | 1.0 mL/min[5][7] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or 25°C[1][5] |
| Detection | UV at 245 nm[8][9] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 430 mL of Acetonitrile, 550 mL of HPLC-grade water, and 20 mL of THF.
-
Adjust the pH of the water component to 3.0 using 0.1% v/v trifluoroacetic acid before mixing.[5]
-
Combine all components, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
b) Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the tert-Butyl Pitavastatin reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the standard stock solution.
c) Working Standard Solutions (1-20 µg/mL):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase.
-
For example, to prepare a 10 µg/mL solution, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
d) Sample Solution Preparation:
-
Accurately weigh an amount of the test sample expected to contain about 10 mg of tert-Butyl Pitavastatin.
-
Transfer it to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Method Validation and System Suitability
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][7] System suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the working standard solution (e.g., 10 µg/mL) six times and evaluate the system suitability parameters.[5][10]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections |
Method Validation Summary
The following parameters are critical for method validation.
Table 3: Summary of Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity should be >0.99. No interference from blank or placebo at the analyte's retention time.[10] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-50 µg/mL).[1][8] |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Mean recovery between 98.0% and 102.0%.[6] |
| Precision | The degree of scatter between a series of measurements (repeatability, intermediate precision). | %RSD should be ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should remain within acceptable limits after minor changes (e.g., flow rate ±0.1 mL/min, pH ±0.2). |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis of tert-Butyl Pitavastatin.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. ijpar.com [ijpar.com]
- 3. Blog Details [chemicea.com]
- 4. [PDF] Method development and validation of pitavastatin and its impurities by RP- HPLC method | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. sphinxsai.com [sphinxsai.com]
Application Note: Quantitative Analysis of tert-Butyl Pitavastatin by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of tert-Butyl Pitavastatin in human plasma. Tert-Butyl Pitavastatin is an ester prodrug of Pitavastatin, a potent inhibitor of HMG-CoA reductase. Accurate quantification of this prodrug is essential for pharmacokinetic and drug metabolism studies. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
Pitavastatin is a synthetic statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Tert-Butyl Pitavastatin, its tert-butyl ester prodrug, is designed to improve bioavailability. To characterize its pharmacokinetic profile, a reliable and sensitive analytical method is necessary. This LC-MS/MS method provides the requisite selectivity and sensitivity for the quantification of tert-Butyl Pitavastatin in a complex biological matrix like human plasma.
Experimental
Materials and Reagents
-
tert-Butyl Pitavastatin reference standard
-
Pitavastatin-d5 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of tert-Butyl Pitavastatin and the internal standard (IS) from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Pitavastatin-d5, 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (80:20 Acetonitrile:0.1% Formic Acid in Water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Separation was achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (20% B) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | tert-Butyl Pitavastatin: m/z 478.2 -> 322.1; Pitavastatin-d5 (IS): m/z 427.2 -> 295.1 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Results and Discussion
The method was validated for linearity, precision, accuracy, and limit of quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (%Bias) | -7.8% to 9.3% |
| Inter-day Accuracy (%Bias) | -9.1% to 10.5% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of tert-Butyl Pitavastatin.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical protocol.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative analysis of tert-Butyl Pitavastatin in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate and precise over a wide linear range.
Synthesis of tert-Butyl Pitavastatin: Application Notes and Protocols for Researchers
For research and development purposes only.
This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl Pitavastatin (B1663618), a key intermediate in the production of Pitavastatin. The synthesis is outlined through two primary routes: a Wittig reaction pathway and a Julia-Kocienski olefination pathway. These protocols are intended for an audience of researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The synthesis of tert-Butyl Pitavastatin, a crucial intermediate for the active pharmaceutical ingredient Pitavastatin, can be effectively achieved through two distinct and well-established chemical transformations. The choice of synthetic route can impact yield, purity, and scalability.
-
Wittig Reaction: This classical method involves the coupling of a phosphonium (B103445) ylide with an aldehyde to form the characteristic alkene bond in the Pitavastatin side chain. While a robust and widely used method, it can sometimes lead to the formation of Z-isomers as impurities, which may necessitate additional purification steps.
-
Julia-Kocienski Olefination: This modified version of the Julia olefination offers a more stereoselective approach, predominantly yielding the desired E-isomer of the alkene.[1] This pathway often results in higher purity of the final product and can be more efficient on a larger scale.
Below are detailed protocols for both synthetic pathways, including the preparation of key precursors.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data associated with the two primary synthetic routes for tert-Butyl Pitavastatin, allowing for a direct comparison of their efficiencies.
| Parameter | Wittig Reaction Route | Julia-Kocienski Olefination Route | Reference(s) |
| Key Precursors | Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl)-phosphonium]bromide, tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline (B57606), (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate | [1][2] |
| Overall Yield | Moderate to High | High | [1] |
| Purity (E-isomer) | Good (may contain Z-isomer) | Excellent (>98%) | [1] |
| Key Advantages | Well-established, readily available reagents | High stereoselectivity, higher purity | [1] |
| Key Disadvantages | Potential for Z-isomer formation, purification challenges | May require specialized reagents | [1] |
Experimental Protocols
Synthesis of Key Precursors
This alcohol is a common precursor for both synthetic routes.
-
Materials: 2-amino-4'-fluorobenzophenone, ethyl 3-cyclopropyl-3-oxopropanoate, p-toluenesulfonic acid, toluene (B28343), lithium aluminum hydride, tetrahydrofuran (B95107) (THF), diethyl ether.
-
Procedure:
-
A mixture of 2-amino-4'-fluorobenzophenone, ethyl 3-cyclopropyl-3-oxopropanoate, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude quinoline ester is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C.
-
The reaction is stirred at room temperature for 4 hours, then quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573).
-
-
Materials: (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane (B109758), triphenylphosphine, toluene.
-
Procedure:
-
To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol in dichloromethane at 0 °C, a solution of phosphorus tribromide in dichloromethane is added dropwise.
-
The reaction is stirred for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude bromide is dissolved in toluene. Triphenylphosphine is added, and the mixture is refluxed for 12 hours.
-
The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with toluene, and dried to give the phosphonium bromide salt.
-
-
Materials: Commercially available tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), dichloromethane.
-
Procedure (Swern Oxidation):
-
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. A solution of DMSO in dichloromethane is added dropwise, followed by a solution of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in dichloromethane.
-
The reaction is stirred at -78 °C for 1 hour, and then triethylamine is added.
-
The mixture is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Synthesis of tert-Butyl Pitavastatin via Wittig Reaction
-
Materials: Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl)-phosphonium]bromide, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO, the phosphonium bromide salt and potassium carbonate are added.[3]
-
The reaction mixture is stirred at 25°C for 10 hours under a nitrogen atmosphere.[3]
-
The reaction is quenched with water and extracted with toluene.[3]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[4]
-
Synthesis of tert-Butyl Pitavastatin via Julia-Kocienski Olefination
-
Materials: 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (THF).
-
Procedure:
-
A solution of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline in anhydrous THF is cooled to -78 °C.
-
A solution of LiHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in THF is added, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the tert-butyl pitavastatin precursor.
-
Deprotection to tert-Butyl Pitavastatin
The product from either the Wittig or Julia-Kocienski reaction is a protected diol. The final step is the deprotection of the acetonide group.
-
Materials: Protected tert-butyl pitavastatin intermediate, methanol, 1N hydrochloric acid, sodium bicarbonate.
-
Procedure:
-
The protected intermediate is dissolved in methanol, and 1N HCl is added at 25°C.[3]
-
The reaction mixture is stirred for 8 hours.[3]
-
The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl pitavastatin.[5]
-
Visualizations
Synthetic Pathway Diagrams
Caption: Synthetic pathways to tert-Butyl Pitavastatin.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 4. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Application Notes and Protocols for tert-Butyl Pitavastatin in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl Pitavastatin (B1663618) is a derivative of Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Statins, as a class, are widely used to lower cholesterol levels.[2] In a research context, tert-Butyl Pitavastatin serves as a valuable tool for investigating the cellular processes regulated by the mevalonate (B85504) pathway. As an ester prodrug, it exhibits increased lipophilicity, potentially facilitating its entry into cells where it is hydrolyzed to the active drug, Pitavastatin. Pitavastatin itself is a totally synthetic statin that binds to HMG-CoA reductase with a high affinity.[3]
These notes provide comprehensive protocols for utilizing tert-Butyl Pitavastatin in various cell-based assays to explore its effects on cell viability, enzyme activity, and downstream signaling pathways.
Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate.[4] Inhibition of this step leads to a reduction in the synthesis of cholesterol and crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of numerous cellular processes, including cell proliferation, differentiation, and survival.[5]
The inhibition of HMG-CoA reductase by Pitavastatin can lead to various cellular outcomes, including:
-
Reduced Cholesterol Synthesis: Directly impacting membrane composition and lipid raft formation.
-
Induction of Cell Cycle Arrest and Apoptosis: Particularly in cancer cells, by depleting isoprenoids required for the function of proliferation-associated proteins.[6][7]
-
Anti-inflammatory and Immunomodulatory Effects: By modulating signaling pathways in immune cells.[8]
-
Pleiotropic Effects: A range of effects beyond cholesterol lowering, such as improving endothelial function and reducing oxidative stress.[9]
dot digraph "Pitavastatin_Mechanism_of_Action" { graph [rankdir="LR", size="10,5", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes HMG_CoA [label="HMG-CoA", fillcolor="#FFFFFF"]; Mevalonate [label="Mevalonate", fillcolor="#FFFFFF"]; Pitavastatin [label="tert-Butyl Pitavastatin\n(active form: Pitavastatin)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMGCR [label="HMG-CoA Reductase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isoprenoids [label="Isoprenoid Intermediates\n(FPP, GGPP)", fillcolor="#FFFFFF"]; Cholesterol [label="Cholesterol Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Prenylation [label="Protein Prenylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras_Rho [label="Small GTPases\n(Ras, Rho)", fillcolor="#FFFFFF"]; Cell_Effects [label="Downstream Cellular Effects\n(e.g., Apoptosis, Cell Cycle Arrest)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges HMG_CoA -> HMGCR [label=" Substrate"]; HMGCR -> Mevalonate [label=" Catalyzes"]; Pitavastatin -> HMGCR [label=" Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; Mevalonate -> Isoprenoids; Isoprenoids -> Cholesterol; Isoprenoids -> Prenylation; Prenylation -> Ras_Rho [label=" Activates"]; Ras_Rho -> Cell_Effects [label=" Regulates"]; } caption [label="Mechanism of Action of tert-Butyl Pitavastatin.", shape=plaintext, fontname="Arial", fontsize=10];
Quantitative Data Summary
The efficacy of Pitavastatin varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective concentration for experiments. Below is a summary of reported IC50 values.
| Cell Line Type | Cell Line Name | IC50 Value (µM) | Assay Duration | Reference |
| Glioblastoma | A172 | 0.334 | Not Specified | [10] |
| Glioblastoma | U87 | ~1-10 (range) | 24 hours | [10][11] |
| Breast Cancer | MDA-MB-231 | ~1.5 (range) | Not Specified | [10][11] |
| Breast Cancer | HCC1937 | 4.49 - 12.95 (range) | Not Specified | [6] |
| Ovarian Cancer | Ovcar-8 | ~0.2 (calculated from 5xIC50) | 48 hours | [12] |
| T-Cells (Human) | Stimulated T-Cells | 0.0036 (3.6 nM) | 72 hours | [7] |
Note: tert-Butyl Pitavastatin is expected to have similar potency after cellular hydrolysis to Pitavastatin. Researchers should perform their own dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol determines the effect of tert-Butyl Pitavastatin on cell proliferation and viability.
Materials:
-
tert-Butyl Pitavastatin stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of tert-Butyl Pitavastatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization (for MTT): If using MTT, remove the medium and add 100 µL of solubilization solution to each well. Agitate the plate for 15-20 minutes to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For WST-1, it is ~450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
dot digraph "Cell_Viability_Workflow" { graph [rankdir="TB", size="10,5", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Incubate_Attach [label="Incubate Overnight"]; Prepare_Compound [label="Prepare tert-Butyl Pitavastatin Dilutions"]; Treat_Cells [label="Treat Cells"]; Incubate_Treatment [label="Incubate (24-72h)"]; Add_Reagent [label="Add MTT or WST-1 Reagent"]; Incubate_Reagent [label="Incubate (2-4h)"]; Measure_Abs [label="Measure Absorbance"]; Analyze [label="Analyze Data & Determine IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Attach; Incubate_Attach -> Prepare_Compound; Prepare_Compound -> Treat_Cells; Incubate_Attach -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_Reagent; Add_Reagent -> Incubate_Reagent; Incubate_Reagent -> Measure_Abs; Measure_Abs -> Analyze; Analyze -> End; } caption [label="General workflow for a cell viability assay.", shape=plaintext, fontname="Arial", fontsize=10];
Protocol 2: HMG-CoA Reductase Activity Assay
This colorimetric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[15][16]
Materials:
-
HMG-CoA Reductase Assay Kit (commercial kits are available, e.g., from Sigma-Aldrich or Assay Genie)[15][17]
-
Purified HMG-CoA reductase or cell lysate containing the enzyme
-
tert-Butyl Pitavastatin
-
NADPH
-
HMG-CoA substrate
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This typically involves reconstituting lyophilized components.[15]
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Sample Wells: Assay buffer, NADPH, cell lysate/purified enzyme, and tert-Butyl Pitavastatin at various concentrations.
-
Enzyme Control Well: Assay buffer, NADPH, cell lysate/purified enzyme, and vehicle.[15]
-
Inhibitor Control Well (Optional): Assay buffer, NADPH, enzyme, and a known inhibitor like Pravastatin.[17]
-
Blank Well: Assay buffer and NADPH.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.[16] The rate of decrease in absorbance is proportional to HMG-CoA reductase activity.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) for each well. Determine the percentage of inhibition for each concentration of tert-Butyl Pitavastatin relative to the enzyme control.
Protocol 3: Western Blot Analysis for Downstream Targets
This protocol is used to assess the effect of tert-Butyl Pitavastatin on the expression or post-translational modification of proteins downstream in the mevalonate pathway, such as members of the Rho family or markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).[4][12]
Materials:
-
Cells treated with tert-Butyl Pitavastatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-cleaved Caspase-3, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates or larger flasks with the desired concentrations of tert-Butyl Pitavastatin for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
Low Compound Potency: Ensure the tert-Butyl Pitavastatin stock is properly dissolved and stored. The ester may require sufficient time to be hydrolyzed within the cell; consider increasing the incubation time.
-
High Variability in Viability Assays: Check for inconsistent cell seeding, edge effects in the 96-well plate, or contamination. Ensure proper mixing of reagents.
-
No Signal in Western Blot: Verify protein transfer efficiency (e.g., with Ponceau S staining). Confirm primary antibody specificity and optimize its concentration and incubation time. Ensure the target protein is expressed in the chosen cell line.
-
Unexpected Results: The pleiotropic effects of statins can lead to outcomes unrelated to cholesterol synthesis.[9] Consider the impact on protein prenylation and other downstream pathways. The effects can also be cell-type specific.[4]
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells [mdpi.com]
- 9. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
Application Notes and Protocols for tert-Butyl Pitavastatin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl Pitavastatin (B1663618) is a key process-related impurity and a metabolite of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Pitavastatin drug substances and products. These application notes provide detailed protocols for the use of tert-Butyl Pitavastatin as a reference standard in analytical method development, validation, and routine quality control.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of tert-Butyl Pitavastatin is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Chemical Name | tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | N/A |
| CAS Number | 586966-54-3 | N/A |
| Molecular Formula | C₂₉H₃₂FNO₄ | N/A |
| Molecular Weight | 477.57 g/mol | N/A |
| Appearance | White to Off-White Solid | N/A |
| Solubility | Soluble in Methanol, DMSO, Chloroform | N/A |
| Storage Conditions | 2-8 °C in a well-closed container | [1] |
Application: Quantification of tert-Butyl Pitavastatin in Pitavastatin Drug Substance by RP-HPLC
This section outlines a detailed protocol for the quantification of tert-Butyl Pitavastatin impurity in Pitavastatin drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Workflow
Materials and Reagents
-
tert-Butyl Pitavastatin Reference Standard (Purity > 95%)
-
Pitavastatin Calcium Drug Substance (for analysis)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.4) (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 244 nm[2] |
| Run Time | Approximately 15 minutes |
Protocol
1. Preparation of Phosphate Buffer (pH 3.4):
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.4 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
2. Preparation of Mobile Phase:
-
Mix acetonitrile and the prepared phosphate buffer in a ratio of 65:35 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
3. Preparation of Standard Solutions:
-
Standard Stock Solution (A): Accurately weigh about 10 mg of tert-Butyl Pitavastatin Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution (B): Dilute 1.0 mL of the Standard Stock Solution (A) to 100 mL with the mobile phase to obtain a final concentration of approximately 1.0 µg/mL.
4. Preparation of Sample Solution:
-
Accurately weigh about 25 mg of Pitavastatin Calcium drug substance and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the Working Standard Solution (B) five times into the HPLC system.
-
The relative standard deviation (RSD) of the peak area for tert-Butyl Pitavastatin should be not more than 2.0%.
-
The tailing factor for the tert-Butyl Pitavastatin peak should be not more than 2.0.
-
The theoretical plates for the tert-Butyl Pitavastatin peak should be not less than 2000.
6. Analysis:
-
Inject the blank (mobile phase), Working Standard Solution (B), and the Sample Solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
7. Calculation:
-
Identify the peaks of Pitavastatin and tert-Butyl Pitavastatin in the sample chromatogram based on their retention times from the standard injection. The retention time for Pitavastatin is approximately 3.9 minutes under these conditions.[2] The retention time for the more lipophilic tert-Butyl Pitavastatin will be longer.
-
Calculate the percentage of tert-Butyl Pitavastatin in the Pitavastatin Calcium drug substance using the following formula:
Method Validation Characteristics (Illustrative)
The following table presents typical validation parameters for an HPLC method for the determination of related substances in Pitavastatin.
| Parameter | Typical Result |
| Linearity (µg/mL) | 0.1 - 2.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Biological Context: Pitavastatin Metabolism
tert-Butyl Pitavastatin can be considered as a metabolic intermediate in the synthesis of Pitavastatin, and understanding the metabolic pathway of the active drug is crucial for drug development professionals.
The primary metabolic pathway for Pitavastatin is glucuronidation by UGT enzymes, followed by lactonization. [4]A minor pathway involves metabolism by cytochrome P450 enzymes, primarily CYP2C9. [4]
Certificate of Analysis (Illustrative)
A Certificate of Analysis for a reference standard is a critical document providing evidence of its quality and purity.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 95.0% | 98.5% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
| Assay (as is) | Report Value | 98.3% |
Conclusion
The use of a well-characterized tert-Butyl Pitavastatin reference standard is indispensable for the accurate and reliable quantification of this impurity in Pitavastatin drug substance and formulations. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry. Adherence to these methodologies will support robust analytical method development, validation, and routine quality control, ultimately contributing to the safety and quality of Pitavastatin-based medicines.
References
Application Notes: Structural Elucidation of tert-Butyl Pitavastatin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of tert-Butyl Pitavastatin using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the expected NMR data, detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR, and a logical workflow for spectral analysis.
Tert-Butyl Pitavastatin is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia. Confirmation of its chemical structure is a critical step in quality control and drug development processes. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for tert-Butyl Pitavastatin. These values are based on the known structure of Pitavastatin and typical chemical shifts for related functional groups. The assignments can be definitively confirmed using the 2D NMR experiments detailed in the protocols below.
Table 1: Predicted ¹H NMR Data for tert-Butyl Pitavastatin (in CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Aromatic H |
| ~7.80 | d | 1H | Aromatic H |
| ~7.50-7.60 | m | 2H | Aromatic H |
| ~7.30-7.40 | m | 2H | Aromatic H (F-Ph) |
| ~7.10-7.20 | m | 2H | Aromatic H (F-Ph) |
| ~6.60 | dd | 1H | Vinylic H |
| ~5.60 | dd | 1H | Vinylic H |
| ~4.30 | m | 1H | CH-OH |
| ~4.00 | m | 1H | CH-OH |
| ~2.40 | m | 2H | CH₂-C=O |
| ~1.70 | m | 1H | Cyclopropyl CH |
| ~1.60 | m | 2H | CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.20 | m | 2H | Cyclopropyl CH₂ |
| ~0.90 | m | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data for tert-Butyl Pitavastatin (in CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
| ~172.0 | C | C=O (ester) |
| ~163.0 (d) | C | C-F |
| ~160.0 | C | Quaternary C (quinoline) |
| ~148.0 | C | Quaternary C (quinoline) |
| ~145.0 | C | Quaternary C (quinoline) |
| ~135.0 | CH | Vinylic CH |
| ~132.0 (d) | CH | Aromatic CH |
| ~130.0 | CH | Aromatic CH |
| ~129.0 | CH | Vinylic CH |
| ~128.0 | CH | Aromatic CH |
| ~127.0 | C | Quaternary C |
| ~125.0 | CH | Aromatic CH |
| ~115.0 (d) | CH | Aromatic CH |
| ~81.0 | C | C(CH₃)₃ |
| ~71.0 | CH | CH-OH |
| ~68.0 | CH | CH-OH |
| ~42.0 | CH₂ | CH₂-C=O |
| ~40.0 | CH₂ | CH₂ |
| ~28.0 | CH₃ | C(CH₃)₃ |
| ~16.0 | CH | Cyclopropyl CH |
| ~10.0 | CH₂ | Cyclopropyl CH₂ |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of tert-Butyl Pitavastatin.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the tert-Butyl Pitavastatin sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.
1D NMR Spectroscopy
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 500 MHz or higher is recommended for better spectral dispersion.
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectrometer Frequency: 125 MHz (corresponding to a 500 MHz ¹H frequency).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In DEPT-135, CH and CH₃ signals are positive, while CH₂ signals are negative. In DEPT-90, only CH signals are observed.
2D NMR Spectroscopy
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[1]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans per Increment: 4-16.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[1]
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width: Same as for HSQC.
-
Data Points: 2048 in F2 and 512 in F1.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the systematic approach to elucidating the structure of tert-Butyl Pitavastatin using the NMR data obtained from the described experiments.
Signaling Pathway Context: HMG-CoA Reductase Inhibition
Pitavastatin, for which tert-Butyl Pitavastatin is a precursor, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Understanding this context is important for drug development professionals.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl Pitavastatin (B1663618) is a derivative of Pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1] As a synthetic intermediate or potential metabolite, understanding its behavior in mass spectrometry is crucial for bioanalytical method development, impurity profiling, and pharmacokinetic studies. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of tert-Butyl Pitavastatin and a general protocol for its analysis.
Molecular Structure and Predicted Fragmentation
Tert-Butyl Pitavastatin has a molecular formula of C₂₉H₃₂FNO₄ and a molecular weight of 477.57 g/mol .[2][3][4] Its structure consists of the core Pitavastatin molecule with the carboxylic acid group esterified with a tert-butyl group.
The fragmentation of tert-Butyl Pitavastatin in positive ion electrospray ionization (ESI) mass spectrometry is anticipated to proceed through several key pathways. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 478.2.
A primary and highly characteristic fragmentation pathway for tert-butyl esters is the neutral loss of isobutylene (B52900) (C₄H₈), which has a mass of 56 Da. This occurs through a rearrangement process, resulting in the formation of the protonated Pitavastatin molecule. Subsequent fragmentation of the resulting Pitavastatin ion is then expected to follow its known fragmentation pattern.
The major fragmentation transition for Pitavastatin is from m/z 422.2 to m/z 290.3.[5] This corresponds to the loss of the heptenoic acid side chain. Therefore, the predicted fragmentation cascade for tert-Butyl Pitavastatin would involve an initial loss of the tert-butyl group followed by the characteristic fragmentation of the Pitavastatin core.
Predicted Mass Spectrometry Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 478.2 | 422.2 | 56 | [Pitavastatin+H]⁺ |
| 478.2 | 290.1 | 188.1 | [Quinoline Core Fragment+H]⁺ |
| 422.2 | 290.1 | 132.1 | [Quinoline Core Fragment+H]⁺ |
Experimental Protocol: LC-MS/MS Analysis of tert-Butyl Pitavastatin
This protocol provides a general framework for the analysis of tert-Butyl Pitavastatin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | tert-Butyl Pitavastatin: 478.2 > 422.2 (Quantifier), 478.2 > 290.1 (Qualifier)Pitavastatin (for confirmation): 422.2 > 290.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the predicted fragmentation pathway of tert-Butyl Pitavastatin and a typical experimental workflow for its analysis.
Caption: Predicted fragmentation of tert-Butyl Pitavastatin.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The provided information offers a foundational understanding of the expected mass spectrometric behavior of tert-Butyl Pitavastatin and a starting point for analytical method development. The predicted fragmentation, characterized by the initial loss of the tert-butyl group followed by the fragmentation of the Pitavastatin core, provides a selective and sensitive means for its detection and quantification. The experimental protocol can be adapted for various research and development applications, including metabolic studies and impurity analysis.
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]
- 5. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl Pitavastatin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of tert-Butyl Pitavastatin (B1663618) in in vivo animal studies. While tert-Butyl Pitavastatin is a key intermediate in the synthesis of Pitavastatin, its direct in vivo applications are primarily as a prodrug to deliver the active moiety, Pitavastatin. The following sections detail the administration, efficacy, and mechanistic pathways of Pitavastatin in various animal models, which are directly applicable to studies involving tert-Butyl Pitavastatin.
Introduction to tert-Butyl Pitavastatin and its Active Form, Pitavastatin
Tert-Butyl Pitavastatin is the tert-butyl ester of Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme is a critical rate-limiting step in the cholesterol biosynthesis pathway.[2] In in vivo systems, tert-Butyl Pitavastatin is readily hydrolyzed to its active form, Pitavastatin, which exerts its pharmacological effects.[4] Pitavastatin is used to lower elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C).[5] Beyond its lipid-lowering effects, Pitavastatin exhibits pleiotropic effects, including anti-inflammatory, anti-cancer, and vasculoprotective properties, making it a compound of interest for a wide range of preclinical research.[6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of Pitavastatin in various animal models. This data can serve as a starting point for dose selection in studies utilizing tert-Butyl Pitavastatin.
Table 1: Pharmacokinetic Parameters of Pitavastatin in Different Animal Species
| Parameter | Dog | Rabbit | Rat | Monkey | Guinea Pig |
| Bioavailability (%) | >80 | >80 | >80 | 18 | N/A |
| Time to Peak Concentration (Tmax) (h) | ~1.5-3.7 | ~1.5 | N/A | N/A | N/A |
| Elimination Half-life (t1/2) (h) | N/A | N/A | N/A | N/A | N/A |
| Primary Route of Elimination | Biliary Excretion | Biliary Excretion | Biliary Excretion | Biliary Excretion | Biliary Excretion |
Data compiled from multiple sources.
Table 2: Effective Doses of Pitavastatin in Various In Vivo Models
| Animal Model | Disease Model | Pitavastatin Dose | Route of Administration | Observed Effects | Reference |
| Mouse (CD-1 ICR) | Colitis-Associated Colon Cancer | 1 and 10 ppm in diet | Oral (Dietary) | Significant inhibition of colonic adenocarcinoma multiplicity. | [7] |
| Rabbit (New Zealand White) | Hypercholesterolemia | 0.1, 0.25, 0.5, and 1.0 mg/day | Oral (Dietary Supplement) | Reversion of endothelial dysfunction at 0.5 mg and 1.0 mg doses. | [8] |
| Guinea Pig | Postprandial Lipemia | 3 mg/kg/day for 14 days | N/A | 59% decrease in 8h plasma TG levels. | [9] |
| Dog | Myocardial Stunning | 0.4 mg/kg/day for 3 weeks | Oral (Capsule) | Lowered serum cholesterol. | [10] |
| Rat | General Hyperlipidemia | N/A | N/A | Sustained reduction in total cholesterol, triglycerides, and LDL for over 3 weeks. | [2] |
Experimental Protocols
Colitis-Associated Colon Cancer Model in Mice
This protocol describes the induction of colitis-associated colon cancer in mice using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS), and subsequent treatment with tert-Butyl Pitavastatin.[7][11]
Materials:
-
Male CD-1 (ICR) mice (6-8 weeks old)[7]
-
Azoxymethane (AOM)
-
Dextran sulfate sodium (DSS, MW 36,000-50,000)
-
tert-Butyl Pitavastatin
-
Standard rodent chow
-
Sterile saline
-
Drinking water
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
AOM Injection: On day 0, administer a single intraperitoneal (IP) injection of AOM (10 mg/kg body weight) dissolved in sterile saline.[7][11]
-
DSS Administration (Induction of Colitis):
-
tert-Butyl Pitavastatin Treatment:
-
Prepare two experimental diets containing tert-Butyl Pitavastatin at concentrations calculated to deliver the desired daily dose (e.g., equivalent to 1 and 10 ppm of Pitavastatin).[7]
-
Begin feeding the experimental diets one week after the first AOM injection and continue for the duration of the study (e.g., 17 weeks).[7]
-
A control group should receive the standard chow without the drug.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight of the mice weekly.
-
At the end of the study, euthanize the mice and collect the colons.
-
Record the number, size, and location of tumors.
-
Fix tissues in 10% neutral buffered formalin for histological analysis.
-
Experimental Workflow for Colitis-Associated Cancer Model
References
- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hypercholesterolemia in the rabbit induced by feeding graded amounts of low-level cholesterol. Methodological considerations regarding individual variability in response to dietary cholesterol and development of lesion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Effects of rosuvastatin and pitavastatin on ischemia-induced myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
Application Note: A Stability-Indicating UPLC Method for the Determination of Pitavastatin and its Impurities
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used to lower plasma cholesterol levels.[1] Like other statins, Pitavastatin can degrade under various stress conditions, leading to the formation of impurities that may affect its efficacy and safety. Therefore, it is crucial to have a validated, stability-indicating analytical method to separate and quantify Pitavastatin from its potential degradation products and process-related impurities.
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Pitavastatin and its impurities. The method is based on forced degradation studies as per the International Council for Harmonisation (ICH) guidelines to ensure specificity and stability-indicating properties.
Key Applications:
-
Routine quality control of Pitavastatin bulk drug and finished pharmaceutical products.
-
Stability testing of Pitavastatin formulations.
-
Identification and quantification of process-related impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
Pitavastatin Calcium reference standard and impurity standards were sourced from a reputable supplier.
-
HPLC grade acetonitrile (B52724) and methanol (B129727) were purchased from a commercial vendor.
-
Analytical reagent grade orthophosphoric acid was used.
-
High purity water was generated using a water purification system.
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0 min: 70% A, 30% B
-
10 min: 30% A, 70% B
-
12 min: 30% A, 70% B
-
12.1 min: 70% A, 30% B
-
15 min: 70% A, 30% B
-
-
Column Temperature: 30°C
Standard and Sample Preparation
-
Standard Solution: A stock solution of Pitavastatin was prepared by dissolving the reference standard in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: An accurately weighed portion of the sample (bulk drug or powdered tablets) was dissolved in the mobile phase to obtain a theoretical Pitavastatin concentration of 0.1 mg/mL. The solution was sonicated for 15 minutes and filtered through a 0.22 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies were performed on Pitavastatin to demonstrate the stability-indicating nature of the method.[2][3][4][5]
-
Acid Degradation: 1 mL of Pitavastatin stock solution was mixed with 1 mL of 1N HCl and kept at 60°C for 1 hour. The solution was then neutralized with 1N NaOH and diluted with the mobile phase. Significant degradation is observed under acidic conditions.[2][3][4]
-
Base Degradation: 1 mL of Pitavastatin stock solution was mixed with 1 mL of 0.1N NaOH and kept at room temperature for 30 minutes. The solution was then neutralized with 0.1N HCl and diluted with the mobile phase. Significant degradation is also observed under basic conditions.[2][3][4]
-
Oxidative Degradation: 1 mL of Pitavastatin stock solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 2 hours.
-
Thermal Degradation: Pitavastatin solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Pitavastatin solution was exposed to UV light (254 nm) for 24 hours.
Data Presentation
The developed UPLC method effectively separates Pitavastatin from its known impurities and degradation products. The resolution between Pitavastatin and all potential impurities was found to be greater than 4.0.[2][3][4]
Table 1: Chromatographic Data for Pitavastatin and its Impurities
| Compound | Retention Time (min) | Relative Retention Time |
| Impurity 1 | 3.5 | 0.45 |
| Impurity 2 | 4.8 | 0.62 |
| Pitavastatin | 7.7 | 1.00 |
| Impurity 3 | 9.2 | 1.19 |
| Impurity 4 | 10.5 | 1.36 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column used.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]
-
Specificity: The method demonstrated excellent specificity, with no interference from the placebo or degradation products at the retention time of Pitavastatin.
-
Linearity: The method was linear over a concentration range of 0.05 to 1.5 µg/mL for all impurities, with a correlation coefficient (r²) greater than 0.998.[2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the impurities were established to be 0.002% and 0.006% of the test concentration, respectively.[2][3]
-
Accuracy: The accuracy of the method was confirmed by recovery studies at three different concentration levels, with recovery values ranging from 98% to 102%.
-
Precision: The method was found to be precise, with a relative standard deviation (RSD) of less than 2.0% for both repeatability and intermediate precision.
Visualization of Experimental Workflow and Method Lifecycle
Caption: Experimental workflow for the analysis of Pitavastatin impurities.
Caption: Logical relationship in the analytical method lifecycle.
The described UPLC method is rapid, sensitive, specific, and stability-indicating for the determination of Pitavastatin and its impurities. The method has been validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of both bulk drug and pharmaceutical formulations. The established degradation pathway provides valuable information for formulation development and stability studies.[4]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Pitavastatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of tert-butyl pitavastatin (B1663618) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-butyl pitavastatin, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my Wittig reaction low, and how can I minimize the formation of the Z-isomer impurity?
Answer:
Low yields in the Wittig reaction for tert-butyl pitavastatin synthesis are frequently attributed to the formation of the undesired Z-isomer, which can be as high as 20-30% under certain conditions.[1] The Z-isomer is difficult to separate from the desired E-isomer, leading to significant product loss during purification.[1]
Potential Causes and Solutions:
-
Reaction Conditions: Higher temperatures can favor the formation of the Z-isomer.[1]
-
Recommendation: Maintain lower reaction temperatures. While the Wittig reaction can benefit from higher operational temperatures for reaction rate, stereoselectivity is often improved at lower temperatures.
-
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for stereoselectivity.
-
Recommendation: A common base used is potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[2][3] Experimenting with different base and solvent combinations may be necessary to optimize for the E-isomer.
-
-
Alternative Olefination Methods: The Julia-Kocienski olefination offers a highly stereoselective alternative to the Wittig reaction.
Question 2: I am observing significant process-related impurities other than the Z-isomer. What are they and how can I control them?
Answer:
Besides the Z-isomer, other process-related impurities can arise during the synthesis, impacting the final yield and purity. These can include by-products from incomplete reactions or side reactions.[5]
Common Process Impurities:
-
Methyl Impurity: This impurity can form during certain synthetic routes.[1]
-
Desfluoro Impurity: Arises from defluorination reactions during the synthesis.[5][]
-
Pitavastatin Acetonide t-Butyl Ester: A synthetic intermediate that may be carried over into the final product if deprotection is incomplete.[5]
-
Triphenylphosphine Oxide: A common byproduct of the Wittig reaction that needs to be efficiently removed.
Control Strategies:
-
Reaction Monitoring: Closely monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize side reactions.
-
Purification Techniques: Employ appropriate purification methods at each step. Recrystallization and column chromatography are effective for removing many process-related impurities.[2][7]
-
Control of Starting Material Quality: Ensure the purity of all starting materials and reagents to prevent the introduction of impurities.
Question 3: My deprotection of the acetonide group is incomplete. What are the optimal conditions for this step?
Answer:
Incomplete removal of the acetonide protecting group from the diol moiety of the pitavastatin side chain will result in the persistence of the protected intermediate, reducing the yield of tert-butyl pitavastatin.
Recommended Deprotection Conditions:
-
Acidic Conditions: The acetonide group is typically removed under acidic conditions.
-
Protocol: A common method involves treating the protected compound with an acid such as hydrochloric acid or oxalic acid in a solvent like methanol (B129727) or aqueous acetonitrile.[2][3]
-
Example: One procedure describes dissolving the protected ester in methanol followed by the addition of 1N HCl solution at 25°C and stirring for 8 hours.[3]
-
Frequently Asked Questions (FAQs)
What is a typical overall yield for the synthesis of tert-butyl pitavastatin?
Yields can vary significantly depending on the synthetic route and optimization of each step. However, employing newer methods like the Julia olefination for the key condensation step can lead to yields of the coupled intermediate in the range of 85-90%.[1]
What are the key reaction steps in the synthesis of tert-butyl pitavastatin?
The synthesis generally involves two key fragments: the quinoline (B57606) core and the chiral side-chain. A crucial step is the coupling of these two fragments, commonly achieved through a Wittig reaction or a Julia-Kocienski olefination to form the characteristic vinyl linkage.[1][4][8] This is followed by deprotection of the diol group to yield tert-butyl pitavastatin.[2]
What are the advantages of using Julia-Kocienski olefination over the Wittig reaction?
The primary advantage of the Julia-Kocienski olefination is its superior (E)-stereoselectivity, which significantly reduces the formation of the problematic Z-isomer.[4] This leads to a more favorable impurity profile and can simplify the purification process, ultimately improving the overall yield.[1][4]
Data Summary
Table 1: Comparison of Wittig and Julia-Kocienski Olefination for Pitavastatin Synthesis
| Feature | Wittig Reaction | Julia-Kocienski Olefination | Reference |
| E/Z Isomer Ratio | Can be as low as ~3:1 to 4:1 (20-30% Z-isomer) | > 300:1 | [1][4] |
| Yield of Coupled Intermediate | Lower due to Z-isomer formation and purification losses | 85-90% | [1] |
| Reaction Temperature | Can be run at higher temperatures | Typically requires low temperatures (e.g., -60 °C) | [1][4] |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for Synthesis of Pitavastatin Side-Chain
This protocol is adapted from literature describing a highly stereoselective synthesis.[4]
-
Preparation of the Sulfone: The appropriate benzothiazolyl sulfone derivative of the quinoline core (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: The solution is cooled to -60 °C, and sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equivalents) is added. The mixture is stirred for 5 minutes.
-
Coupling: The lactonized statin side-chain precursor (1.2 equivalents) is added to the reaction mixture.
-
Quenching and Work-up: The reaction is quenched, and the product is extracted and purified to yield the O-TBS-protected lactone.
-
Deprotection and Hydrolysis: The protected lactone is then subjected to a three-step/one-pot sequence to yield pitavastatin.
Protocol 2: Acetonide Deprotection to Yield Tert-Butyl Pitavastatin
This protocol is based on procedures described in patent literature.[3]
-
Dissolution: The tert-butyl-(3R, 5S, 6E)-7-{2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl}-3,5-isopropylidenedioxy-6-heptenoate is dissolved in methanol (10 volumes).
-
Acidification: 1N Hydrochloric acid solution is added at 25°C.
-
Reaction: The reaction mixture is stirred for approximately 8 hours at 25°C, monitoring for completion by TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is isolated, for example, by precipitation and filtration, to yield tert-butyl pitavastatin.
Visualizations
Caption: General synthesis workflow for tert-butyl pitavastatin.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 3. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Blog Details [chemicea.com]
- 7. KR101063146B1 - Method for preparing pitavastatin intermediate and method for preparing pitavastatin hemicalcium salt - Google Patents [patents.google.com]
- 8. WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
Technical Support Center: tert-Butyl Pitavastatin Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-Butyl Pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the purification of tert-Butyl Pitavastatin?
A1: During the synthesis and purification of tert-Butyl Pitavastatin, you are likely to encounter three main categories of impurities:
-
Process-Related Impurities: These are by-products from the chemical synthesis. Common examples include diastereomeric isomers (often referred to as the anti-isomer), geometric isomers (the Z-isomer), precursors like Pitavastatin Acetonide t-Butyl Ester, and by-products such as Desfluoro or 5-oxo impurities.[1][2][3][]
-
Degradation Products: tert-Butyl Pitavastatin can degrade when exposed to harsh conditions like strong acids, bases, heat, light, or oxidizing agents.[2][] A primary degradation product is the corresponding lactone, formed through intramolecular cyclization.[]
-
Residual Solvents: Solvents used in the synthesis or purification steps (e.g., toluene, acetonitrile (B52724), methanol) may be present in trace amounts in the final product.
Q2: What are the typical regulatory limits for these impurities?
A2: Regulatory limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[5][6] For a drug substance, the thresholds for reporting, identifying, and qualifying an impurity are based on the maximum daily dose (MDD). For Pitavastatin, with a typical MDD up to 4 mg, the key thresholds are:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% or 1.0 mg total daily intake (whichever is lower).[7]
Therefore, any single specified impurity should ideally be controlled to below 0.15%.[8]
Troubleshooting Guide
Issue 1: High Levels of Diastereomeric Impurities Detected by HPLC
Q: My HPLC analysis shows a significant peak for the (3S,5R) or other diastereomers, exceeding the 0.15% threshold. How can I reduce these impurities?
A: High levels of diastereomeric impurities are a common challenge. The most effective method for their removal is through controlled crystallization, which selectively isolates the desired (3R,5S) isomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Crystallization Solvent: The chosen solvent system may not provide sufficient selectivity for the desired diastereomer. | Optimize the Solvent System: Experiment with different solvent or anti-solvent systems. A common approach involves dissolving the crude tert-Butyl Pitavastatin in a good solvent and then adding an anti-solvent to induce crystallization. A procedure involving n-hexane has been shown to be effective for isolating the solid ester.[9] |
| Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice. | Control the Cooling Rate: Employ a slow, controlled cooling profile. A gradual decrease in temperature allows for the selective crystallization of the thermodynamically more stable desired isomer. Stirring the mixture for an extended period at a low temperature (e.g., 0-5°C) can also improve purity.[10] |
| High Supersaturation: Creating a highly supersaturated solution before crystallization begins can lead to rapid precipitation and poor selectivity. | Utilize a Slurry or Trituration Step: Instead of a full dissolution and recrystallization, consider slurrying the crude material in a solvent where the desired product has low solubility but the impurity has slightly higher solubility. For instance, stirring the crude solid in a solvent like n-hexane or an aqueous acetonitrile mixture can selectively dissolve impurities.[1][9] |
Issue 2: Product "Oiling Out" During Crystallization
Q: When I try to crystallize my tert-Butyl Pitavastatin, it separates as an oil or a gummy precipitate instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase before it can form a solid crystal lattice.[11] This is often problematic because the oil phase can act as a solvent for impurities, hindering purification.[11]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Impurity Load: A high concentration of impurities can depress the melting point of the solid, causing it to separate as a liquid at the crystallization temperature.[12][13] | Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like a silica (B1680970) gel plug or a charcoal treatment to remove bulk impurities before attempting crystallization.[12] |
| High Supersaturation / Rapid Cooling: Adding an anti-solvent too quickly or cooling the solution too fast can cause the solute to come out of solution at a rate that exceeds its ability to organize into a crystal lattice.[11] | Reduce Supersaturation Rate: Slow down the rate of anti-solvent addition or decrease the cooling rate. Maintain vigorous stirring to avoid localized areas of high supersaturation.[11] |
| Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your (impure) solid.[14] | Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture that allows crystallization to occur at a lower temperature. |
| Insufficient Nucleation Sites: Spontaneous nucleation is not occurring, leading to a buildup of supersaturation that is relieved by oiling out. | Introduce Seed Crystals: Add a small quantity of pure, crystalline tert-Butyl Pitavastatin to the solution once it is slightly supersaturated (cloudy). This provides a template for controlled crystal growth and can prevent oiling out.[11] |
Issue 3: Presence of Degradation Impurities (e.g., Lactone)
Q: My final product contains the Pitavastatin lactone impurity. How can I prevent its formation during purification?
A: Lactone formation is typically caused by acidic conditions, which catalyze the intramolecular cyclization of the dihydroxyheptenoic acid side chain.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Conditions: Exposure to strong acids, even catalytic amounts, during workup or purification will promote lactonization.[] | Maintain Neutral or Slightly Basic pH: Ensure that all aqueous solutions used during workup and extraction are maintained at a neutral or slightly basic pH. Use weak bases like sodium bicarbonate for neutralization where appropriate. |
| Prolonged Heating: Extended exposure to high temperatures, especially under acidic or neutral conditions, can accelerate degradation. | Minimize Heat Exposure: Use the minimum temperature necessary to dissolve the compound during crystallization. Avoid prolonged heating times. Utilize reduced pressure for solvent removal to keep temperatures low. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Impurity Profiling
This protocol provides a general method for analyzing the purity of tert-Butyl Pitavastatin and quantifying related substances.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB C18, 150 x 4.6 mm, 5 µm).[15] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent. Example: Phosphate buffer (pH 3.4) and Acetonitrile.[15] A common starting point is a 65:35 (v/v) mixture of buffer and acetonitrile.[15] |
| Flow Rate | 1.0 mL/min.[16] |
| Detection | UV at 240-245 nm.[15][16] |
| Injection Volume | 10 µL.[16] |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 100 µg/mL).[15] |
| For separating diastereomers, a specialized chiral column (e.g., CHIRALPAK-AD) with a mobile phase like n-hexane and ethanol (B145695) containing a small amount of acid (e.g., trifluoroacetic acid) may be required. |
Protocol 2: Purification of Crude tert-Butyl Pitavastatin by Crystallization
This protocol is based on procedures described in patent literature for the purification of the crude ester intermediate.[9]
-
Initial Workup: After synthesis, quench the reaction mixture and perform an extraction (e.g., with ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain a crude solid or residue.
-
Slurry/Trituration:
-
Add n-hexane to the crude solid (e.g., approximately 5-6 mL of hexane (B92381) per gram of crude material).[9]
-
Stir the resulting slurry vigorously at room temperature for 30-60 minutes. This step helps to dissolve more soluble impurities while the desired product remains a solid.
-
-
Isolation: Collect the purified solid by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold n-hexane to remove any residual impurities.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: Analyze the dried product by HPLC (Protocol 1) to confirm purity and the reduction of impurities.
Visualized Workflows and Logic
References
- 1. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Blog Details [chemicea.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. US9034901B2 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 9. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 10. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpar.com [ijpar.com]
- 16. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Z-isomer formation in Pitavastatin synthesis
Welcome to the technical support center for Pitavastatin (B1663618) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on controlling the formation of the undesired Z-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Z-isomer formation in Pitavastatin synthesis?
The formation of the Z-isomer, a critical process-related impurity, predominantly occurs during the olefination step, which constructs the C6-C7 double bond of the heptenoate side chain.[1][2] This step typically involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. In some reported synthetic routes using a Wittig reaction, the Z-isomer can form in significant amounts, sometimes as high as 20-30%.[1] The stereochemical outcome is determined by the kinetic versus thermodynamic control of the reaction intermediates.[3][4]
Q2: Which olefination method offers better E/Z selectivity for Pitavastatin synthesis?
The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for synthesizing the Pitavastatin side chain because it offers superior E-selectivity.[3][5] The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than Wittig ylides, leading to the preferential formation of the thermodynamically more stable E-alkene.[4][5] Alternative methods like the Julia-Kocienski olefination have also been developed and show excellent E-selectivity, with Z-isomer formation reported to be below 2%.[1]
Q3: How do reaction conditions affect the E/Z isomer ratio in the HWE reaction?
Several factors critically influence the stereoselectivity of the HWE reaction:
-
Choice of Base and Counterion: The nature of the base and its corresponding counterion (e.g., Li+, Na+, K+) can affect the equilibration of the reaction intermediates. Lithium bases (e.g., n-BuLi) at low temperatures often favor the formation of the E-isomer.[4][6]
-
Temperature: Lower reaction temperatures (e.g., -78 °C) generally enhance E-selectivity by favoring the thermodynamically controlled pathway.[1][4]
-
Solvent: The choice of solvent can influence the stability and reactivity of the intermediates. Tetrahydrofuran (THF) is a commonly used solvent.
-
Structure of the Phosphonate (B1237965) Reagent: Standard reagents like triethyl phosphonoacetate inherently favor E-alkene formation.[3] Conversely, modified phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters, as in the Still-Gennari modification) are specifically designed to favor Z-isomer formation and should be avoided when the E-isomer is desired.[4][7]
Q4: How can I accurately quantify the E/Z isomer ratio of my product?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the E and Z isomers of Pitavastatin.[8][9][10] A reversed-phase HPLC method using a C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution, can effectively separate the isomers for quantification.[11][12] Proton NMR (1H-NMR) can also be used to determine the ratio by integrating specific, well-resolved signals corresponding to each isomer.[2]
Troubleshooting Guide: High Z-Isomer Content
Problem: Post-synthesis analysis (HPLC, NMR) of the Pitavastatin precursor shows an unacceptably high percentage of the Z-isomer impurity (>2%).
Below is a logical workflow to diagnose and resolve the issue.
Data & Protocols
Table 1: Influence of Reaction Conditions on E/Z Selectivity
This table summarizes how different parameters in olefination reactions can influence the ratio of E to Z isomers. The data is compiled from general principles of the Horner-Wadsworth-Emmons reaction.
| Parameter | Condition Favoring E-Isomer (Desired) | Condition Favoring Z-Isomer (Undesired) | Rationale |
| Phosphonate Reagent | Standard (e.g., Triethyl phosphonoacetate) | Still-Gennari type (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate) | Electron-withdrawing groups on the phosphonate accelerate elimination, favoring the kinetic Z-product.[4][7] |
| Base Counterion | Li⁺, Na⁺ | K⁺ (especially with 18-crown-6) | Smaller, harder cations like Li⁺ promote reversibility and thermodynamic control, leading to the more stable E-isomer.[4] |
| Temperature | Low temperatures (-78 °C to -20 °C) | Higher temperatures (0 °C to RT) | Lower temperatures allow for equilibration to the more stable erythro intermediate, which leads to the E-alkene.[1][4] |
| Aldehyde Structure | Sterically bulky aldehyde | Sterically small aldehyde | Increased steric hindrance on the aldehyde can enhance E-selectivity.[4] |
Experimental Protocol: Optimized Horner-Wadsworth-Emmons Reaction
This protocol is designed to maximize the formation of the desired E-isomer of the Pitavastatin side-chain precursor.
Materials:
-
Aldehyde precursor (e.g., tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases. The solution should become clear, indicating the formation of the phosphonate ylide.
-
Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the E/Z ratio of the purified product using HPLC and ¹H-NMR.
Reaction Workflow Diagram
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC separation and determination of pitavastatin calcium and its...: Ingenta Connect [ingentaconnect.com]
- 9. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 10. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: tert-Butyl Pitavastatin Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation of tert-Butyl Pitavastatin under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied for forced degradation studies of Pitavastatin?
Forced degradation studies for Pitavastatin, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2][3] These studies help in understanding the intrinsic stability of the molecule and in the development of stability-indicating analytical methods.[1][4]
Q2: What are the major degradation products observed under acidic conditions?
Under acidic stress, tert-Butyl Pitavastatin is known to degrade, leading to the formation of several products. The most prominently mentioned degradation products are the anti-isomer and lactone impurities.[] One study using HPTLC analysis identified a single degradation product under acidic hydrolysis.[2]
Q3: How does Pitavastatin behave under basic (alkaline) stress conditions?
Pitavastatin shows significant degradation under basic conditions.[3][6] The degradation in alkaline medium leads to the formation of multiple impurities, including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities.[]
Q4: What is the stability of tert-Butyl Pitavastatin under oxidative stress?
Oxidative conditions, typically induced by hydrogen peroxide, lead to the degradation of Pitavastatin.[1] The degradation products formed can include Desfluoro, anti-isomer, Z-isomer, 5-oxo, and lactone impurities.[]
Q5: Is tert-Butyl Pitavastatin sensitive to heat and light?
Yes, Pitavastatin is susceptible to both thermal and photolytic degradation.[1] Thermal stress has been shown to produce several known impurities, including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, and Tertiary butyl ester impurities.[] Photolytic degradation also results in the formation of additional peaks in chromatograms, indicating instability upon exposure to UV light.[1]
Troubleshooting Guide
Issue 1: Inconsistent degradation profiles under acidic stress.
-
Possible Cause: Variability in acid concentration, temperature, or reaction time.
-
Troubleshooting Steps:
-
Ensure precise control over the concentration of the acid (e.g., 0.1 N or 1 N HCl).
-
Maintain a constant temperature throughout the experiment (e.g., 60°C or room temperature as specified in the protocol).
-
Strictly adhere to the specified reaction time (e.g., 30 minutes to 1 hour).
-
Verify the purity of the tert-Butyl Pitavastatin starting material.
-
Issue 2: Unexpected peaks in the chromatogram after basic hydrolysis.
-
Possible Cause: Contamination of reagents or glassware, or secondary degradation reactions.
-
Troubleshooting Steps:
-
Use high-purity sodium hydroxide (B78521) and freshly prepared solutions.
-
Ensure all glassware is thoroughly cleaned and rinsed with purified water.
-
Consider the possibility of interactions with atmospheric carbon dioxide and perform experiments under an inert atmosphere if necessary.
-
Analyze samples at different time points to monitor the formation and potential further degradation of initial products.
-
Issue 3: Low or no degradation observed under oxidative stress.
-
Possible Cause: Insufficient concentration or reactivity of the oxidizing agent.
-
Troubleshooting Steps:
-
Verify the concentration of the hydrogen peroxide solution. H₂O₂ solutions can degrade over time.
-
Ensure the reaction temperature is appropriate to facilitate oxidation (e.g., 25°C or elevated temperatures as per the protocol).
-
Increase the exposure time to the oxidizing agent if initial degradation is minimal.
-
Experimental Protocols
Below are detailed methodologies for key stress degradation experiments.
1. Acid Hydrolysis
-
Objective: To assess the degradation of tert-Butyl Pitavastatin under acidic conditions.
-
Methodology:
-
Dissolve a known amount of tert-Butyl Pitavastatin in a suitable solvent (e.g., methanol).
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Reflux the solution at 60°C for 1 hour.[]
-
Alternatively, for milder conditions, treat with 0.1 N HCl at room temperature for 30 minutes.[1]
-
After the specified time, neutralize the solution with an appropriate amount of sodium hydroxide (NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase for chromatographic analysis.
-
2. Base Hydrolysis
-
Objective: To evaluate the degradation under alkaline conditions.
-
Methodology:
-
Dissolve a known amount of tert-Butyl Pitavastatin in a suitable solvent.
-
Add an equal volume of 2 N sodium hydroxide (NaOH).
-
Reflux the solution at 60°C for 1 hour.[]
-
For milder conditions, use 0.1 N NaOH at room temperature for 2 hours.[1]
-
Neutralize the solution with an appropriate amount of hydrochloric acid (HCl).
-
Dilute to the final concentration for analysis.
-
3. Oxidative Degradation
-
Objective: To determine the stability in the presence of an oxidizing agent.
-
Methodology:
-
Dissolve tert-Butyl Pitavastatin in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at 25°C for 1 hour.[]
-
Alternatively, the reaction can be performed at 75°C for 2 hours.[1]
-
Dilute the sample with the mobile phase for analysis.
-
4. Thermal Degradation
-
Objective: To investigate the effect of high temperature on stability.
-
Methodology:
-
Place the solid drug substance in a temperature-controlled oven.
-
Expose the sample to a temperature of 60°C for 2 days.[]
-
Another condition reported is 75°C for 24 hours.[1]
-
After exposure, dissolve the sample in a suitable solvent and dilute for analysis.
-
5. Photolytic Degradation
-
Objective: To assess the drug's sensitivity to light.
-
Methodology:
-
Expose the solid drug substance or a solution of the drug to UV radiation (e.g., 254 nm) for 24 hours.[1]
-
The sample should be placed in a suitable transparent container.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the sample for analysis.
-
Data Presentation
Table 1: Summary of Degradation of Pitavastatin under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 60°C | 1 hour | ~7.90% | Anti-isomer, Lactone impurity | [] |
| Base Hydrolysis | 2 N NaOH | 60°C | 1 hour | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| Oxidative Hydrolysis | 3% H₂O₂ | 25°C | 1 hour | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| Water Hydrolysis | Water | 60°C | 2 hours | ~6.06% | Z-isomer, Methyl ester, Lactone impurities | [] |
| Thermal Degradation | Solid State | 60°C | 2 days | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester impurities | [] |
Visualizations
Caption: Workflow for forced degradation studies of tert-Butyl Pitavastatin.
Caption: Degradation products of tert-Butyl Pitavastatin under different stress conditions.
References
Technical Support Center: Optimizing HPLC Resolution for Pitavastatin and its Esters
Welcome to the technical support center for high-performance liquid chromatography (HPLC) analysis of Pitavastatin and its related ester compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of their chromatographic separations.
FAQs: Troubleshooting Common HPLC Resolution Issues
This section addresses specific problems you may encounter during the analysis of Pitavastatin and its esters.
Q1: Why am I seeing poor resolution between Pitavastatin and its lactone metabolite?
A1: Poor resolution between Pitavastatin and its lactone is a common issue due to their structural similarity. The lactone is an intramolecular ester of Pitavastatin. To improve separation:
-
Mobile Phase pH Adjustment: Pitavastatin is an acidic compound. Operating the mobile phase at a pH around 3.0-3.5 ensures that the carboxylic acid group is protonated, increasing its retention on a C18 column and enhancing separation from the neutral lactone.[1][2]
-
Optimize Organic Modifier Concentration: A slight adjustment in the acetonitrile (B52724) or methanol (B129727) concentration can significantly impact resolution. A lower percentage of the organic modifier generally increases retention times and may improve the separation between these closely eluting peaks.
-
Consider a Different Organic Modifier: If acetonitrile is not providing adequate resolution, methanol can be an alternative. Methanol has different selectivity and may enhance the separation. Some methods also incorporate tetrahydrofuran (B95107) (THF) as a third organic modifier to fine-tune selectivity.[1][2]
-
Gradient Elution: If isocratic elution is insufficient, a shallow gradient can be employed to improve the separation of these and other related substances.
Q2: My chromatogram shows peak tailing for the Pitavastatin peak. What could be the cause and solution?
A2: Peak tailing for acidic compounds like Pitavastatin is often due to secondary interactions with the stationary phase.
-
Acidic Mobile Phase Modifier: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase can suppress the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions and improving peak shape.[1][2]
-
Column Choice: Using a high-purity silica (B1680970) column with end-capping can reduce the number of available silanol (B1196071) groups. Consider a column specifically designed for the analysis of basic or acidic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.
Q3: I am observing co-elution of what I suspect are Pitavastatin's methyl and ethyl ester impurities. How can I resolve them?
A3: Alkyl esters of Pitavastatin, which can be process-related impurities, are more hydrophobic than the parent drug.
-
Mobile Phase Composition: Fine-tuning the mobile phase composition is critical. A decrease in the organic solvent percentage will increase retention and may improve resolution between the esters and from Pitavastatin.
-
Flow Rate: Lowering the flow rate can increase column efficiency and may lead to better resolution of closely eluting peaks.
-
Column Temperature: Optimizing the column temperature can affect selectivity. Try adjusting the temperature in increments of 5°C to see if resolution improves.
-
High-Resolution Columns: Employing a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can provide the necessary efficiency to separate these closely related compounds.
Q4: My retention times are drifting from one injection to the next. What is causing this instability?
A4: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence, especially when changing mobile phase compositions.
-
Mobile Phase Instability: If the mobile phase is a mixture of solvents with different volatilities, preferential evaporation of one solvent can alter the composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Pump Performance: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, drifting retention times. Check for leaks in the pump and ensure proper pump maintenance.
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Pitavastatin, synthesized from published methods.
Method 1: Isocratic RP-HPLC for Pitavastatin and its Impurities[1][2]
This method is suitable for the routine analysis of Pitavastatin in bulk drug and pharmaceutical formulations.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile, water (pH 3.0, adjusted with trifluoroacetic acid), and tetrahydrofuran in a ratio of 43:55:2 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 249 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C)
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Pitavastatin reference standard in the mobile phase. Further dilute to the desired working concentration.
-
Sample Solution: For tablets, weigh and finely powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate to a suitable concentration with the mobile phase.
-
Method 2: Stability-Indicating RP-HPLC Method[3][4]
This method is designed to separate Pitavastatin from its degradation products formed under stress conditions.
-
Chromatographic System:
-
Column: Agilent Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.4) and acetonitrile in a ratio of 65:35 (v/v).
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 244 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Forced Degradation Study Protocol:
-
Acid Degradation: Reflux the drug solution in 2M HCl at 60°C for 30 minutes.
-
Base Degradation: Reflux the drug solution in 2M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 20% hydrogen peroxide at 60°C for 30 minutes.
-
Neutral Degradation: Reflux the drug solution in water at 60°C for 6 hours.
-
Photolytic Degradation: Expose the drug solution to UV light for 7 days.
-
Thermal Degradation: Heat the solid drug at 105°C for 6 hours.
-
After degradation, dilute the samples appropriately with the mobile phase before injection.
-
Data Presentation
The following tables summarize key quantitative data from various HPLC methods for Pitavastatin analysis.
Table 1: Comparison of Isocratic HPLC Method Parameters
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Column | C18 (250x4.6 mm, 5µm) | C18 (250x4.6 mm, 5µm) | C18 (250x4.6 mm, 5µm) |
| Mobile Phase | ACN:H₂O (pH 3.0):THF (43:55:2) | ACN:0.1% OPA:TEA (80:19.8:0.2) | ACN:0.5% Acetic Acid (65:35) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | 1.0 mL/min |
| Detection (UV) | 249 nm | 235 nm | 245 nm |
| Retention Time | Not specified | ~6.98 min | Not specified |
ACN: Acetonitrile, OPA: Orthophosphoric Acid, TEA: Triethylamine, THF: Tetrahydrofuran
Table 2: System Suitability Parameters for a Validated Stability-Indicating Method [5]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 4521 |
| %RSD of Peak Area | ≤ 2.0% | 0.85 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC troubleshooting for Pitavastatin analysis.
Caption: A generalized workflow for HPLC analysis.
Caption: Troubleshooting logic for poor HPLC resolution.
References
Technical Support Center: tert-Butyl Pitavastatin Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of tert-Butyl Pitavastatin (B1663618). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers in optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal, or the signal for my tert-Butyl Pitavastatin is very weak. What are the common causes?
A1: Poor signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[1] For tert-Butyl Pitavastatin, consider the following:
-
Incorrect Ionization Mode: This compound is most readily ionized using positive mode Electrospray Ionization (ESI+), where it can be detected as the protonated molecule, [M+H]⁺. Ensure your instrument is operating in positive ion mode.
-
In-Source Fragmentation: The tert-butyl group is labile and can easily fragment in the ion source, especially at higher source temperatures or voltages. This can lead to a weak or absent signal for the intended parent ion (m/z ~478.6) and a stronger signal for the pitavastatin fragment (m/z ~422.4).
-
Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[1]
-
Mobile Phase Composition: The efficiency of ESI is highly dependent on the mobile phase. The absence of an appropriate modifier, like a small amount of acid, can lead to poor protonation and thus a weak signal.
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[1]
Q2: What is the expected parent ion and what are the most common adducts for tert-Butyl Pitavastatin in ESI+?
A2: The tert-Butyl Pitavastatin molecule has a molecular weight of approximately 477.6 g/mol . In positive mode ESI, you should primarily look for the protonated molecule [M+H]⁺ at m/z 478.6 .
It is also common to observe other adduct ions, which are formed when the analyte associates with ions present in the mobile phase or from contaminants.[2] Common adducts include:
-
Sodium Adduct [M+Na]⁺: m/z 500.6
-
Ammonium (B1175870) Adduct [M+NH₄]⁺: m/z 495.6 (if ammonium salts are used in the mobile phase)
-
Potassium Adduct [M+K]⁺: m/z 516.6
If you observe these adducts, it confirms the presence of your compound, but optimizing conditions to favor the [M+H]⁺ ion is generally preferred for fragmentation and quantification.
Q3: My primary ion is m/z 422.4, not 478.6. What is happening?
A3: Observing a strong signal at m/z 422.4, which corresponds to the [M+H]⁺ of Pitavastatin, indicates that the tert-butyl ester is likely being cleaved before mass analysis. This can happen in two places:
-
In-Source Decay/Fragmentation: The energy in the electrospray source is sufficient to cause the loss of isobutylene (B52900) (C₄H₈, mass 56.1 Da) from the parent molecule. This is a common fragmentation pathway for tert-butyl esters.
-
Sample Degradation: The compound may be unstable in your sample matrix or during storage, leading to hydrolysis of the ester back to the carboxylic acid (Pitavastatin). Pitavastatin is known to be unstable under certain pH conditions, particularly strong acidic or basic environments.[3]
To mitigate this, try reducing the ion source temperature and cone voltage. Also, ensure your sample is freshly prepared and stored at appropriate conditions, avoiding extreme pH.
Q4: I am seeing poor peak shape and retention time shifts in my LC-MS analysis. How can I fix this?
A4: Chromatographic issues like poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times can compromise your results.[1] Consider these troubleshooting steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Sample Solvent: The solvent used to dissolve your sample should ideally match the initial mobile phase composition to avoid peak distortion.
-
Column Contamination: Contaminants from previous samples can build up on the column. Implement a regular column washing procedure.[1]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Ensure accurate and consistent preparation for each run.
-
pH of Mobile Phase: The retention of Pitavastatin and its ester can be sensitive to the pH of the mobile phase. Small, controlled additions of an acid like formic acid can improve peak shape and consistency.
Q5: What are the best mobile phase additives for analyzing tert-Butyl Pitavastatin?
A5: To promote efficient protonation in ESI+, acidic additives are recommended.
-
Good Choices: Formic acid (0.1%) or acetic acid (0.1% - 0.2%) are excellent choices. They aid in forming the [M+H]⁺ ion without causing significant signal suppression.[4]
-
Additive to Avoid: Trifluoroacetic acid (TFA) should be avoided. While it is a good ion-pairing agent for chromatography, it is a known and potent ion suppressor in ESI-MS and can be difficult to flush out of the system.[5]
Quantitative Data Summary
For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is typically employed. Based on the known fragmentation of Pitavastatin, the following transitions can be proposed for tert-Butyl Pitavastatin.
| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Ionization Mode | Typical Collision Energy (eV) |
| tert-Butyl Pitavastatin | 478.6 | 422.4 | ESI Positive | 10 - 15 |
| tert-Butyl Pitavastatin | 478.6 | 290.3 | ESI Positive | 20 - 25 |
| Pitavastatin (as control or degradant) | 422.4 | 290.3 | ESI Positive | 20 - 25 |
Note: Collision energies are instrument-dependent and require optimization. The transition 478.6 -> 422.4 monitors the loss of isobutylene, while the transition to 290.3 represents a more specific fragmentation of the core Pitavastatin structure.[6][7]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of tert-Butyl Pitavastatin
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: Hold at 30% B (equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: See table above. Optimize collision energy for your specific instrument.
-
Visualizations
Caption: Troubleshooting workflow for poor MS signal.
Caption: Proposed fragmentation of tert-Butyl Pitavastatin.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl Pitavastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of tert-Butyl Pitavastatin (B1663618).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tert-Butyl Pitavastatin, offering potential causes and solutions.
High Levels of Z-Isomer Impurity
Question: My final product contains a high percentage of the Z-isomer of tert-Butyl Pitavastatin (>2%). What are the likely causes and how can I reduce it?
Answer:
High levels of the Z-isomer are a common issue, particularly when using a Wittig-type reaction for the olefination step. The formation of the Z-isomer is influenced by the reaction conditions and the choice of reagents.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Use of Wittig Reaction | The Wittig reaction can lead to the formation of significant amounts of the Z-isomer (often 20-30%)[1]. Consider switching to a Julia-Kocienski olefination. | The Julia-Kocienski olefination is highly E-selective and can reduce Z-isomer levels to below 2%[1]. |
| High Reaction Temperature | Elevated temperatures during the coupling reaction can favor the formation of the Z-isomer[1]. | Maintain a low reaction temperature, ideally around -55°C to -20°C, during the addition of reagents and throughout the reaction[1][2]. |
| Suboptimal Base | The choice of base can influence the stereoselectivity of the olefination. | Sodium tert-butoxide (NaOBt) has been shown to be an effective base for minimizing Z-isomer formation in the Julia olefination[1]. |
Experimental Protocol: Julia-Kocienski Olefination for Improved E-selectivity
This protocol provides a general guideline for the Julia-Kocienski olefination to synthesize the tert-Butyl Pitavastatin precursor with high E-selectivity.
-
Preparation of the Sulfone: Synthesize the appropriate phenyltetrazole (PT)-sulfone derivative of the quinoline (B57606) core.
-
Deprotonation: Dissolve the PT-sulfone in an anhydrous ether solvent (e.g., DME) under an inert atmosphere (nitrogen or argon) and cool to -55°C[2]. Add a solution of a strong base, such as potassium hexamethyldisilazide (KHMDS), dropwise and stir for approximately 70 minutes[2].
-
Reaction with Aldehyde: Add the aldehyde side-chain component dropwise to the reaction mixture at -55°C and stir for 1 hour[2].
-
Work-up: Allow the reaction to warm to room temperature overnight. Quench the reaction with water and perform a standard aqueous work-up with an organic solvent like diethyl ether. The organic layers are then combined, dried, and concentrated[2].
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired E-isomer[2].
Logical Workflow for Minimizing Z-Isomer
Caption: Troubleshooting workflow for high Z-isomer impurity.
Presence of Lactone Impurity
Question: I am observing the formation of a significant amount of the lactone impurity in my product. How can I prevent this?
Answer:
The formation of the pitavastatin lactone is a common degradation pathway, often catalyzed by acidic conditions. Careful control of pH during the synthesis and work-up is critical to minimize this impurity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Acidic Conditions During Work-up | The hydrolysis of the tert-butyl ester and subsequent work-up can create an acidic environment that promotes lactonization. | Maintain the pH of the reaction mixture between 8 and 10 after hydrolysis to prevent the formation of the lactone[3]. |
| Inappropriate Calcium Salt Source | The use of calcium chloride can lead to a decrease in pH during the salt formation step. | Use calcium acetate (B1210297) instead of calcium chloride, as it helps to maintain a more stable and slightly basic pH during precipitation of the calcium salt[3]. |
| Purification Method | The lactone impurity may co-precipitate with the final product. | A specific refining method can be employed where the crude product is dissolved in an alcohol solvent and then precipitated by adding a less polar solvent. This keeps the more soluble lactone in the mother liquor[3]. |
Experimental Protocol: pH Controlled Calcium Salt Formation
-
Hydrolysis: After the hydrolysis of the tert-butyl ester with a base (e.g., sodium hydroxide), carefully neutralize the reaction mixture.
-
pH Adjustment: Adjust the pH of the aqueous layer to between 8 and 10 using a suitable acid (e.g., hydrochloric acid) under an inert atmosphere[3].
-
Salt Formation: Slowly add an aqueous solution of calcium acetate (monohydrate) to the pH-adjusted solution while stirring. Continue stirring for at least 2 hours[3].
-
Isolation: Filter the resulting precipitate, wash with water, and dry at a temperature below 45°C to obtain the crude Pitavastatin Calcium with low lactone content[3].
Signaling Pathway of Lactone Formation
Caption: Influence of pH on Pitavastatin Lactone formation.
Diastereomeric Impurities Present
Question: My product shows the presence of diastereomeric impurities. How can I separate them and improve the diastereomeric purity?
Answer:
The synthesis of Pitavastatin involves the creation of two chiral centers, and the presence of diastereomers is a common challenge. Chiral chromatography is the most effective method for both analytical determination and preparative separation of these isomers.
Analytical and Preparative Solutions:
| Issue | Recommended Solution |
| Analytical Separation | Utilize a chiral HPLC method. A CHIRALPAK-AD column with a mobile phase of n-hexane and ethanol (B145695) (containing trifluoroacetic acid) has been shown to effectively separate the optical isomers of Pitavastatin[4]. |
| Preparative Separation | For larger scale separation, preparative chiral chromatography using a similar stationary and mobile phase as the analytical method can be employed. |
| Process Optimization | Re-evaluate the stereoselective synthesis steps to ensure high diastereoselectivity. The choice of catalysts and reaction conditions in the steps leading to the formation of the chiral centers is critical. |
Experimental Protocol: Chiral HPLC for Diastereomer Analysis
-
Column: CHIRALPAK-AD (250mm x 4.6mm)[4].
-
Mobile Phase: n-hexane:ethanol (with 1.0% trifluoroacetic acid) = 92:8[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C[4].
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL[4].
-
Sample Preparation: Dissolve approximately 25mg of the sample in 50mL of glycol dimethyl ether[4].
Frequently Asked Questions (FAQs)
Q1: What are the main types of impurities in tert-Butyl Pitavastatin synthesis?
A1: The main impurities can be categorized as:
-
Process-Related Impurities: These are by-products from the synthetic route, such as the Z-isomer, methyl impurity, and unreacted tert-Butyl ester[1][3].
-
Degradation Products: These form due to the instability of the molecule under certain conditions. Common examples include the lactone and 5-oxo impurities[].
-
Stereoisomers: These include enantiomers and diastereomers that may form if the stereoselective steps are not well-controlled[6].
Q2: How can I detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common method for detecting and quantifying impurities in Pitavastatin synthesis[]. For chiral impurities like diastereomers, specialized chiral HPLC columns and methods are required[4]. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification and characterization of impurities.
Q3: What is the 5-oxo impurity and how is it formed?
A3: The 5-oxo impurity, also known as Pitavastatin Ketone Impurity, is a degradation product that can form as a result of oxidation during storage or processing[3][7]. Its formation can be minimized by using antioxidants and by storing the product and intermediates under an inert atmosphere, protected from light and heat.
Q4: Is it possible to remove the tert-Butyl ester impurity from the final product?
A4: The tert-Butyl ester is a synthetic intermediate, and its presence in the final product indicates incomplete hydrolysis[3]. To minimize this impurity, ensure the hydrolysis step goes to completion by optimizing the reaction time, temperature, and the amount of hydrolyzing agent (e.g., sodium hydroxide). Purification of the final product through recrystallization can also help in removing residual tert-Butyl ester.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Blog Details [chemicea.com]
- 4. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Pitavastatin 5-Oxo Impurity Calcium Salt | SynZeal [synzeal.com]
Technical Support: tert-Butyl Pitavastatin Solubility for Assays
This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of tert-Butyl Pitavastatin for research and development assays. Given that tert-Butyl Pitavastatin is a lipophilic derivative of Pitavastatin, strategies often involve the use of organic solvents and other solubilizing agents to achieve desired concentrations in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl Pitavastatin and how does its structure affect solubility?
A1: tert-Butyl Pitavastatin is a metabolite and ester derivative of Pitavastatin, a potent inhibitor of HMG-CoA reductase.[1] The addition of the tert-butyl group increases the molecule's lipophilicity, which generally decreases its solubility in aqueous solutions compared to its parent compound, Pitavastatin calcium. This makes it challenging to dissolve directly in cell culture media or aqueous buffers.
Q2: What are the recommended starting solvents for preparing a stock solution?
A2: For preparing a high-concentration stock solution, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1] Dimethylformamide (DMF) is also a suitable option.[2]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (e.g., DMSO) is not high enough in the final solution to keep the lipophilic compound dissolved. Please refer to the Troubleshooting section for a step-by-step guide to address this.
Q4: What is the maximum concentration of DMSO that is safe for most cell-based assays?
A4: While this can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures. It is always recommended to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure the solvent itself does not affect the experimental outcome.
Solubility Data
Quantitative solubility data for tert-Butyl Pitavastatin is not widely published. However, data for the parent compound, Pitavastatin calcium, can provide a useful reference point. The tert-butyl ester will be significantly less soluble in aqueous media.
| Compound | Solvent | Approximate Solubility | Reference |
| tert-Butyl Pitavastatin | DMSO | 100 mg/mL | [1] |
| Pitavastatin Calcium | DMSO | ~25 mg/mL | [2] |
| Pitavastatin Calcium | DMF | ~30 mg/mL | [2] |
| Pitavastatin Calcium | Water | Very slightly soluble / Insoluble | [3][4][5] |
| Pitavastatin Calcium | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of tert-Butyl Pitavastatin during your experiments, follow this workflow to identify a suitable solubilization strategy.
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation
This protocol is the first step for solubilizing tert-Butyl Pitavastatin.
-
Weighing: Accurately weigh the desired amount of tert-Butyl Pitavastatin solid.
-
Solvent Addition: Add a precise volume of new, anhydrous DMSO to the solid.
-
Dissolution: Vortex vigorously. If needed, use an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use it within one month; at -80°C, within six months.[1]
Protocol 2: Co-Solvent Formulation for In Vivo or Challenging In Vitro Assays
For applications where simple DMSO dilution is insufficient, a co-solvent system can be used to create a more stable suspension.[6][7]
-
Initial Stock: Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
Co-Solvent Addition: In a separate tube, add 400 µL of PEG300.
-
Mixing: Add 100 µL of your DMSO stock solution to the PEG300 and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.[1] Always prepare this formulation fresh before use.
Protocol 3: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v in water).
-
Prepare Drug Solution: Dissolve the tert-Butyl Pitavastatin in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO.
-
Complexation: Slowly add the drug solution to the stirring HP-β-CD solution.
-
Equilibration: Allow the mixture to stir at room temperature for 1-24 hours to facilitate complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The resulting clear solution contains the drug-cyclodextrin complex.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin and its derivatives act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11][12][13] This inhibition reduces the production of mevalonate, a crucial precursor for cholesterol synthesis.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. humapub.com [humapub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medicine.com [medicine.com]
- 13. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
Technical Support Center: Overcoming Low Yield in tert-Butyl Pitavastatin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-butyl Pitavastatin, with a primary focus on addressing issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is resulting in a low yield of tert-Butyl Pitavastatin and a high percentage of the Z-isomer. What are the potential causes and how can I improve the E/Z selectivity?
A1: Low yield and poor stereoselectivity in the Wittig reaction for Pitavastatin synthesis are common issues. The formation of the undesired Z-isomer is a significant contributor to yield loss, as its removal during purification can be challenging.[1]
Potential Causes:
-
Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the E/Z ratio. Non-stabilized ylides, which are used in this synthesis, tend to favor the formation of the Z-alkene under kinetic control.[2]
-
Ylide Reactivity: The reactivity of the phosphonium (B103445) ylide can influence the stereochemical outcome.
-
Presence of Lithium Salts: Lithium salts can lead to the equilibration of intermediates, which can decrease the Z-selectivity.[2]
Troubleshooting and Optimization:
-
Alternative Olefination Method: Consider switching to a Julia-Kocienski olefination. This method has been shown to produce the desired E-isomer with high stereoselectivity (E/Z up to 300:1), significantly reducing the formation of the Z-isomer to less than 2% and improving overall yields to 85-90%.[1][3]
-
Optimization of Wittig Conditions:
-
Base Selection: The use of sodium-comprising bases can favor a higher E/Z ratio.[4]
-
Solvent Choice: The polarity of the solvent can affect the stereochemical outcome. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.
-
Q2: I am observing significant amounts of methyl and other process-related impurities in my final product. How can I minimize their formation?
A2: The formation of process-related impurities, such as the methyl impurity, is often associated with the reaction conditions, particularly in the condensation step.[1]
Potential Causes:
-
Side Reactions: Higher reaction temperatures can lead to an increase in side reactions and the formation of various impurities.[1]
-
Incomplete Reactions: Residual starting materials or intermediates can be carried through the synthesis and appear as impurities.
Troubleshooting and Optimization:
-
Reaction Temperature: Lowering the reaction temperature during the condensation step can significantly reduce the formation of process impurities. For the Julia olefination, an optimum temperature of approximately -20°C has been identified.[1]
-
Purification: Recrystallization of the crude product can be effective in removing impurities. Toluene has been reported as a suitable solvent for the recrystallization of tert-butyl Pitavastatin to remove the anti-isomer impurity.[5]
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or HPLC to ensure complete conversion and minimize the carryover of unreacted starting materials.
Q3: The deprotection of the acetonide group is incomplete or leading to side products. What is the recommended procedure?
A3: Incomplete deprotection of the acetonide group or the formation of byproducts can lower the overall yield. The choice of acid and reaction conditions is crucial for a clean and complete reaction.
Recommended Protocol:
-
Acid Selection: Both inorganic and organic acids can be used. Oxalic acid is a preferred organic acid for this step.[5]
-
Solvent: Alcoholic solvents such as methanol (B129727) are suitable for the reaction.[5]
-
Procedure: A typical procedure involves stirring the acetonide-protected intermediate in a solution of oxalic acid in aqueous methanol at a controlled temperature (e.g., 35°C) for several hours until the reaction is complete.[5]
Q4: What are the optimal conditions for the final hydrolysis of the tert-butyl ester to obtain Pitavastatin?
A4: The hydrolysis of the tert-butyl ester is the final step to yield the active pharmaceutical ingredient. Incomplete hydrolysis or degradation of the product can lead to low yields.
Recommended Protocol:
-
Base Selection: Alkali metal hydroxides, such as sodium hydroxide (B78521), are commonly used for the hydrolysis.[5]
-
Solvent System: A mixture of an organic solvent like acetonitrile (B52724) or methanol and water is typically used.[5]
-
Procedure: The tert-butyl ester is dissolved in the organic solvent, and an aqueous solution of the base is added. The reaction is stirred at a controlled temperature (e.g., 25-30°C) for a sufficient time to ensure complete hydrolysis.[5]
Data Presentation
Table 1: Comparison of Olefination Methods for Pitavastatin Intermediate Synthesis
| Olefination Method | Key Reagents | Typical Yield | Z-Isomer Impurity | Reference |
| Wittig Reaction | Triphenylphosphonium bromide, Potassium carbonate, DMSO | Lower | 20-30% | [1] |
| Julia-Kocienski Olefination | 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, Sodium tert-butoxide, THF | 85-90% | <2% | [1] |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for tert-Butyl Pitavastatin Acetonide
This protocol is based on an improved synthesis method that minimizes Z-isomer formation.[1]
-
Preparation of the Sulfone: Synthesize 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline from (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573) as described in the literature.[1]
-
Condensation Reaction:
-
Dissolve the synthesized sulfone and (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to approximately -20°C.
-
Slowly add a solution of sodium tert-butoxide (NaOBt) in THF to the reaction mixture.
-
Stir the reaction at -20°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
-
Purify the crude product by recrystallization to obtain a high-purity product with a yield of 85-90%.[1]
-
Protocol 2: Acetonide Deprotection
This protocol describes the removal of the acetonide protecting group.[5]
-
Dissolve the tert-butyl Pitavastatin acetonide intermediate (150 g) in methanol (750 ml).[5]
-
Prepare a solution of oxalic acid (90 g) in water (630 ml).[5]
-
Add the oxalic acid solution to the methanol solution of the intermediate.
-
Stir the reaction mixture for 6 hours at 35°C.[5]
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 10°C.[5]
-
Neutralize the reaction by adding a solution of sodium carbonate.
-
Isolate the product, tert-butyl Pitavastatin, by filtration and wash with water.
Protocol 3: Hydrolysis of tert-Butyl Ester
This protocol outlines the final step to obtain Pitavastatin.[5]
-
Dissolve tert-butyl Pitavastatin (50 g) in methanol (250 ml) and stir for 10 minutes at 25°C.[5]
-
Prepare a solution of sodium hydroxide (6 g) in water (60 ml).[5]
-
Slowly add the sodium hydroxide solution to the reaction mixture.
-
Stir the reaction for 2 hours at 25°C.[5]
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, distill off the solvent under reduced pressure.
-
To the resulting solid, add dichloromethane (B109758) (50 ml) and stir.
-
Cool the mixture to 0°C and adjust the pH to 3.0 with a 20% aqueous HCl solution to precipitate the Pitavastatin free acid.[5]
-
Isolate the product by filtration, wash with water, and dry.
Mandatory Visualization
Caption: Synthetic pathway for Pitavastatin highlighting the critical olefination step.
Caption: Troubleshooting workflow for addressing low yield in tert-Butyl Pitavastatin synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
Technical Support Center: Analysis of tert-Butyl Pitavastatin and Related Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of trace levels of tert-butyl pitavastatin (B1663618), a potential process-related impurity in the synthesis of Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for detecting tert-butyl pitavastatin and other pitavastatin impurities?
A1: The most common and effective techniques for the analysis of pitavastatin and its impurities, including tert-butyl pitavastatin, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][][3] These methods offer high sensitivity and selectivity, which are crucial for detecting trace-level impurities. Ultra-Performance Liquid Chromatography (UPLC) has also been shown to be effective, providing faster analysis times and better resolution.[4]
Q2: What is tert-butyl pitavastatin and why is its detection important?
A2: Tert-butyl pitavastatin is a process-related impurity that can be formed during the synthesis of pitavastatin.[][6] It is the tert-butyl ester of pitavastatin. Regulatory bodies require strict control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[7] Therefore, having a refined and validated analytical method to detect and quantify this impurity at trace levels is essential for quality control.
Q3: What are the typical challenges encountered when analyzing pitavastatin and its impurities?
A3: Common challenges include:
-
Interconversion: Pitavastatin and its lactone metabolite can interconvert, which can affect the accuracy of quantification.[8]
-
Matrix Effects: When analyzing biological samples like plasma, matrix components can interfere with the ionization of the target analytes in LC-MS/MS, leading to ion suppression or enhancement.
-
Peak Tailing: Poor peak shape, particularly tailing, can affect resolution and integration, especially for trace-level impurities.[9]
-
Co-elution of Impurities: The complex impurity profile of pitavastatin, which can include isomers and degradation products, may lead to co-elution, making accurate quantification difficult.[]
Q4: How can the interconversion between pitavastatin and its lactone form be prevented during sample analysis?
A4: To prevent the interconversion of pitavastatin and its lactone metabolite in plasma samples, it is recommended to add a pH 4.2 buffer solution to the freshly collected samples.[8] This helps to stabilize the analytes.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with the analyte's pKa.- Column degradation or contamination.- Sample overload. | - Adjust mobile phase pH. For pitavastatin (an acid), a mobile phase with a pH below its pKa (around 4) is often used.[10]- Flush the column with a strong solvent or replace the column.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.[10]- Use a column oven to maintain a consistent temperature.[1]- Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Low Sensitivity/Poor Detection | - Inappropriate detection wavelength.- Low sample concentration.- On-column degradation. | - The UV absorption maximum for pitavastatin is typically around 245 nm.[4][11]- Concentrate the sample or increase the injection volume.- Check for sample stability in the chosen mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase, glassware, or injector.- Carryover from previous injections. | - Use high-purity solvents and clean glassware.- Implement a needle wash step in the injection sequence. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity/Ion Suppression | - Matrix effects from the sample.- Inefficient ionization.- Suboptimal MS parameters. | - Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation).- Optimize the mobile phase composition and pH to enhance ionization. Electrospray ionization (ESI) in positive ion mode is commonly used for pitavastatin.[1][8]- Tune the MS parameters (e.g., capillary voltage, gas flow rates, collision energy) for the specific analyte. |
| High Background Noise | - Contaminated mobile phase or LC system.- Chemical noise from co-eluting compounds. | - Use LC-MS grade solvents and additives.- Improve chromatographic separation to resolve the analyte from interfering compounds. |
| Inconsistent Fragmentation | - Fluctuations in collision energy.- Presence of adducts. | - Ensure stable collision energy settings.- Optimize the mobile phase to minimize the formation of different adducts (e.g., sodium or potassium adducts). |
Experimental Protocols
Representative HPLC Method for Pitavastatin and Impurities
This protocol is a generalized procedure based on common parameters found in the literature.[][10][11][12]
-
Chromatographic System: HPLC with UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A common combination is a buffer (e.g., 0.1% orthophosphoric acid or 0.5% acetic acid) and acetonitrile (B52724) in a gradient or isocratic mode.[10][11] For example, a mixture of 0.5% acetic acid and acetonitrile (35:65 v/v).[11]
-
Column Temperature: 25°C.[1]
-
Internal Standard: Paracetamol can be used as an internal standard.[11]
Representative LC-MS/MS Method for Pitavastatin
This protocol is a generalized procedure based on common parameters found in the literature.[1][8][13]
-
Chromatographic System: LC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 1.8 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727) or acetonitrile and water containing a small percentage of an acid like formic acid or acetic acid. For example, methanol and 0.1% formic acid in water (85:15, v/v).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Internal Standard: Paroxetine (m/z 330.1 → 192.1) or Candesartan cilexetil (m/z 611.3 → 423.2) can be used.[1][8]
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC and LC-MS/MS methods for pitavastatin analysis, which can be used as a benchmark for method refinement for tert-butyl pitavastatin.
| Parameter | HPLC Methods | LC-MS/MS Methods |
| Linearity Range | 1-5 µg/mL[11], 25-200 µg/mL[14] | 0.1-200 ng/mL[8], 0.2-400 ng/mL[13] |
| Limit of Detection (LOD) | 0.0055 µg/mL[9] | - |
| Limit of Quantification (LOQ) | - | 0.1 ng/mL[8], 0.2 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.998[11] | > 0.99[13] |
Method Development and Troubleshooting Workflow
Forced Degradation and Impurity Profile
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method. Pitavastatin is known to degrade under various stress conditions.[15][16][17]
-
Acid Hydrolysis: Significant degradation is observed, with the formation of anti-isomer and lactone impurities being prominent.[][4]
-
Base Hydrolysis: Leads to notable degradation, producing several known impurities including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities.[]
-
Oxidative Degradation: Degradation in the presence of hydrogen peroxide results in the formation of impurities like Desfluoro, anti-isomer, Z-isomer, 5-oxo, and lactone.[]
-
Thermal Degradation: Exposure to heat can lead to the formation of several impurities, including the tertiary butyl ester impurity.[]
Understanding these degradation pathways is crucial for anticipating potential impurities that may interfere with the detection of tert-butyl pitavastatin.
References
- 1. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. Blog Details [chemicea.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. scispace.com [scispace.com]
- 16. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 17. ajpaonline.com [ajpaonline.com]
Pitavastatin Synthesis Technical Support Center
Welcome to the technical support center for Pitavastatin (B1663618) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side reaction products during the synthesis of Pitavastatin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant amount of the Z-isomer of Pitavastatin in our reaction mixture. What is the likely cause and how can we minimize its formation?
A1: The formation of the Z-isomer is a well-documented side reaction, primarily occurring during the Wittig reaction or related olefination steps in the synthesis of Pitavastatin.[1] This reaction couples the phosphonium (B103445) salt of the quinoline (B57606) core with the side-chain aldehyde.
Likely Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide intermediate. For Pitavastatin synthesis, a non-stabilized ylide is typically used, which kinetically favors the formation of the cis-alkene (Z-isomer) through a concerted [2+2] cycloaddition mechanism.[2] Reaction conditions such as the choice of base, solvent, and temperature can also influence the E/Z ratio.
Troubleshooting & Minimization Strategies:
-
Alternative Olefination Methods: Consider employing the Julia-Kocienski olefination, which has been reported to provide higher (E)-stereoselectivity and a more favorable impurity profile compared to the traditional Wittig reaction.
-
Reaction Condition Optimization:
-
Base Selection: The use of certain bases can influence the stereoselectivity. Experiment with different bases such as n-butyllithium, sodium hydride, or potassium tert-butoxide to find the optimal conditions for favoring the E-isomer.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the Wittig reaction. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve the stereoselectivity towards the desired E-isomer.
-
-
Purification: If formation of the Z-isomer cannot be completely avoided, purification of the final product or intermediates through crystallization or chromatography is necessary. One method suggests that the (E)-isomer can be selectively obtained in over 99% purity through recrystallization.[3]
Q2: Our final product is contaminated with a lactone impurity. How is this formed and what steps can be taken to prevent it?
A2: The Pitavastatin lactone is a common impurity that can be formed both during the synthesis and as a degradation product.[4][5]
Formation Mechanism: The lactone is formed through intramolecular cyclization of the Pitavastatin carboxylic acid. This can be promoted by acidic conditions or through metabolic processes involving glucuronidation followed by elimination.[4] It is a major metabolite of Pitavastatin in humans.[6]
Troubleshooting & Prevention:
-
pH Control: During workup and purification steps, carefully control the pH to avoid acidic conditions that can catalyze lactonization.
-
Storage Conditions: Store Pitavastatin and its intermediates in a dry, neutral environment to minimize degradation to the lactone form.
-
Hydrolysis of the Lactone: If the lactone has already formed, it may be possible to hydrolyze it back to the open-chain carboxylic acid form under basic conditions, followed by careful neutralization.
Q3: We have detected a desfluoro impurity in our synthesis. What is the origin of this impurity?
A3: The desfluoro impurity is a process-related impurity where the fluorine atom on the phenylquinoline ring is absent.[4]
Likely Origin: The most probable source of the desfluoro impurity is the presence of the corresponding desfluoro- starting material in the synthesis. For example, if the synthesis starts with 2-amino-benzophenone instead of 2-amino-4'-fluorobenzophenone, the resulting Pitavastatin will lack the fluorine atom. It is also possible, though less likely, that a defluorination side reaction occurs at some stage of the synthesis.
Troubleshooting & Prevention:
-
Starting Material Purity: The most critical step is to ensure the purity of the starting materials. Use analytical techniques such as HPLC and NMR to confirm the absence of desfluoro analogs in your starting fluorophenyl-containing reagents.
-
Supplier Qualification: Source starting materials from reputable suppliers and obtain certificates of analysis that include purity data.
Q4: What is the "anti-isomer" of Pitavastatin and how can its formation be controlled?
A4: The "anti-isomer" refers to a diastereomer of Pitavastatin, specifically the (3R, 5R) or (3S, 5S) isomer, which differs from the desired (3R, 5S) stereochemistry of the dihydroxyheptenoic acid side chain. The (3R, 5R)-isomer is a known process-related impurity.[5]
Formation Mechanism: The stereochemistry of the two hydroxyl groups on the side chain is typically established during a stereoselective reduction of a ketone precursor. If this reduction is not completely stereospecific, the undesired diastereomers can be formed.
Troubleshooting & Control:
-
Chiral Reducing Agents: Employ highly stereoselective reducing agents and conditions for the ketone reduction step. This may involve the use of chiral boranes or specific enzyme-catalyzed reductions.
-
Reaction Condition Optimization: Temperature, solvent, and the rate of reagent addition can all affect the stereoselectivity of the reduction. Careful optimization of these parameters is crucial.
-
Chiral Chromatography: If the formation of diastereomers cannot be fully suppressed, chiral HPLC can be used to separate the desired isomer from the unwanted ones.[5][7]
Q5: We are observing the formation of a 5-oxo impurity. What are the likely causes and how can we mitigate this?
A5: The 5-oxo Pitavastatin is an impurity where the hydroxyl group at the C5 position of the heptenoic acid side chain is oxidized to a ketone.[4][8] It is considered both a process-related impurity and a degradation product.[4][]
Formation Mechanism: This impurity can be formed by the oxidation of the secondary alcohol at the C5 position. This oxidation can occur during the synthesis if oxidizing agents are present or as a degradation product upon exposure to oxidative conditions.[4]
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct reactions, particularly those involving the sensitive diol side chain, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoidance of Oxidizing Agents: Carefully review all reagents and reaction conditions to ensure that no unnecessary oxidizing agents are introduced.
-
Storage: Store intermediates and the final product under conditions that protect them from light and air to prevent oxidative degradation.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup or in the final formulation can help to prevent oxidation.
Quantitative Data on Pitavastatin Degradation
The following table summarizes the degradation of Pitavastatin under various stress conditions as reported in forced degradation studies. This data is useful for understanding the stability of the drug and the types of impurities that can form under different environmental stresses.
| Stress Condition | Temperature | Duration | Degradation (%) | Major Impurities Formed |
| Acid Hydrolysis (1 N HCl) | 60°C | 1 hour | ~7.90% | Anti-isomer, Lactone |
| Base Hydrolysis (2 N NaOH) | 60°C | 1 hour | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Oxidative Hydrolysis (3% H₂O₂) | 25°C | 1 hour | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Water Hydrolysis | 60°C | 2 hours | ~6.06% | Z-isomer, Methyl ester, Lactone |
| Thermal Degradation | 60°C | 2 days | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester |
| Humidity (90% RH) | 25°C | 7 days | ~3.92% | 5-oxo, Lactone |
| Photolytic Stress | N/A | 200 W h/m² & 1.2 million lux hours | ~2.35% | Lactone |
Data compiled from publicly available studies.[]
Experimental Protocols
Protocol 1: General HPLC Method for Pitavastatin Impurity Profiling
This protocol provides a general starting point for the analysis of Pitavastatin and its related substances. Optimization may be required based on the specific impurities of interest and the HPLC system used.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
B: 0.05M Sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 4.5 with phosphoric acid)
-
Gradient:
-
Start with a higher percentage of B, and gradually increase the percentage of A over the run time to elute more hydrophobic impurities. A typical gradient might be from 20% A to 80% A over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Column Temperature: 25°C
-
Sample Preparation:
-
Accurately weigh and dissolve the Pitavastatin sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC for Separation of Pitavastatin Isomers
This method is specifically designed for the separation of stereoisomers of Pitavastatin.
-
Column: Chiral stationary phase, such as a CHIRALPAK-AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical mobile phase could be n-hexane:ethanol (with 1.0% TFA) = 92:8.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 240 nm
-
Column Temperature: 30°C
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Key side reactions in Pitavastatin synthesis.
Caption: Troubleshooting workflow for Pitavastatin impurities.
References
- 1. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. KR101063146B1 - Method for preparing pitavastatin intermediate and method for preparing pitavastatin hemicalcium salt - Google Patents [patents.google.com]
- 4. Blog Details [chemicea.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of tert-Butyl Pitavastatin and Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Pitavastatin and its tert-butyl ester derivative, tert-Butyl Pitavastatin. The information presented herein is based on available scientific literature and is intended to inform research and development in the field of lipid-lowering therapeutics.
Introduction
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By competitively inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol production, leading to the up-regulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL cholesterol (LDL-C) from the circulation.[2][3] tert-Butyl Pitavastatin is the tert-butyl ester prodrug of Pitavastatin, where the active carboxylic acid group is masked by a tert-butyl ester. This structural modification is designed to alter the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The biological activity of tert-Butyl Pitavastatin is contingent upon its in vivo hydrolysis to the active form, Pitavastatin.
Mechanism of Action
Both Pitavastatin and its prodrug, tert-Butyl Pitavastatin, ultimately exert their lipid-lowering effects through the inhibition of HMG-CoA reductase.
Pitavastatin: As an active pharmaceutical ingredient, Pitavastatin directly binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade.[3] This inhibition is competitive and reversible.
tert-Butyl Pitavastatin: As a prodrug, tert-Butyl Pitavastatin is biologically inactive in its esterified form. Its therapeutic activity is dependent on enzymatic hydrolysis in the body, primarily by carboxylesterases, which cleave the tert-butyl ester bond to release the active Pitavastatin.[4][5] The rationale behind this prodrug strategy is often to enhance metabolic stability, particularly against degradation in the gastrointestinal tract.[1][2] However, the rate and extent of this conversion are critical factors that determine the overall efficacy of the prodrug.
dot
Figure 1: Mechanism of action of tert-Butyl Pitavastatin and Pitavastatin.
Quantitative Comparison of Biological Activity
| Parameter | Pitavastatin | tert-Butyl Pitavastatin | References |
| Target | HMG-CoA Reductase | HMG-CoA Reductase (after conversion) | [1][2] |
| Mechanism | Competitive Inhibitor | Prodrug of competitive inhibitor | [3] |
| IC50 (HMG-CoA Reductase) | 6.8 nM | Data not available | [3] |
| LDL-C Reduction (Clinical) | 33.3% to 54.7% (at 1 to 16 mg/day) | Data not available | [6] |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This in vitro assay is designed to quantify the inhibitory activity of a test compound against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (Pitavastatin, tert-Butyl Pitavastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well of the microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known HMG-CoA reductase inhibitor).
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the HMG-CoA reductase activity.
dot
Figure 2: HMG-CoA reductase inhibition assay workflow.
Cell-Based LDL-C Uptake Assay
This assay measures the ability of a test compound to enhance the uptake of LDL-C in a relevant cell line, such as human hepatoma cells (e.g., HepG2).
Principle: Statins increase the expression of LDL receptors on the cell surface, leading to increased uptake of LDL-C. This uptake can be quantified using fluorescently labeled LDL.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compounds (Pitavastatin, tert-Butyl Pitavastatin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24-48 hours) to allow for changes in LDL receptor expression.
-
Remove the treatment medium and incubate the cells with a medium containing fluorescently labeled LDL for a few hours.
-
Wash the cells to remove any unbound fluorescent LDL.
-
Quantify the cellular uptake of the fluorescent LDL using a fluorescence microscope or a fluorescence plate reader.
-
Analyze the data to determine the dose-dependent effect of the test compounds on LDL-C uptake.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated HPLC Method for tert-Butyl Pitavastatin Quantification
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of tert-Butyl Pitavastatin, a known impurity and synthetic intermediate of Pitavastatin.[][2] The performance of this primary method is compared with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their applications.
Primary Method: Validated Stability-Indicating RP-HPLC Method
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable technique for quantifying tert-Butyl Pitavastatin, often in the context of analyzing Pitavastatin and its related impurities.
Experimental Protocol
The following protocol is based on established methods for the analysis of Pitavastatin and its impurities, which would be applicable for the quantification of tert-Butyl Pitavastatin.
-
Chromatographic System: An Agilent Eclipse XDB C18 column (150 x 4.6 mm; 5µ) is typically used for separation.[3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.4) and acetonitrile (B52724) in a ratio of 65:35 (v/v) is used in an isocratic elution mode.[3]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.9 mL/min.[3]
-
Detection: UV detection is performed at a wavelength of 244 nm.[3]
-
Injection Volume: A 10 µL sample volume is injected into the system.[3]
-
Run Time: The total chromatographic run time is typically around 8 minutes.[3]
-
Standard Preparation: A standard stock solution is prepared by dissolving 10 mg of the reference standard in 10 mL of methanol. Working standards are prepared by appropriate dilution of the stock solution.[3]
Method Validation
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation: HPLC Method Performance
| Validation Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 1.949 ng/ml |
| Limit of Quantitation (LOQ) | 5.907 ng/ml |
| Retention Time | Approx. 3.905 min |
Data is compiled from similar validated methods for Pitavastatin analysis.[3][4]
Alternative Analytical Methods
While RP-HPLC with UV detection is a robust and widely used method, other techniques can also be employed for the analysis of Pitavastatin and its related substances, including tert-Butyl Pitavastatin.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to traditional HPLC.
-
Column: C18 column (50x2.1mm, 1.7µ).[5]
-
Mobile Phase: Isocratic elution with a buffer (1mL Formic acid in 1L water) and Acetonitrile (40:60 ratio).[5]
-
Flow Rate: 1 mL/min.[5]
-
Linearity Range: 2.0 ng/mL to 40 ng/mL for Pitavastatin.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation and quantification of drug substances.
-
Stationary Phase: Precoated silica (B1680970) gel 60F254 plates.[6]
-
Mobile Phase: Toluene: Methanol 8:2 (v/v).[6]
-
Detection: Densitometric scanning at 245 nm.[6]
-
Linearity Range: 50–400 ng/band.[6]
-
LOD and LOQ: 1.05 ng/band and 3.21 ng/band, respectively.[6]
HPLC with Fluorescence Detection (HPLC-FLD)
For bioanalytical studies requiring high sensitivity, HPLC with fluorescence detection can be utilized.
-
Sample Preparation: One-step protein precipitation with acetonitrile.[7]
-
Column: C18 column.[7]
-
Detection: Fluorescence detection.[7]
-
Linearity Range: 3 – 900 ng/mL.[7]
-
Lower Limit of Quantification: 3 ng/mL.[7]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of Pitavastatin and its related compounds.
| Feature | RP-HPLC-UV[3][8] | UPLC[5] | HPTLC[6] | HPLC-FLD[7] |
| Principle | Liquid Chromatography | Liquid Chromatography | Planar Chromatography | Liquid Chromatography |
| Typical Run Time | ~8 minutes | < 10 minutes | Variable | ~20 minutes |
| Sensitivity (LOQ) | 5.907 ng/ml | 2.0 ng/mL | 3.21 ng/band | 3 ng/mL |
| Linearity Range | 25 - 150 µg/mL | 2.0 - 40 ng/mL | 50 - 400 ng/band | 3 - 900 ng/mL |
| Primary Advantage | Robust, widely available | Fast, high resolution | High throughput | High sensitivity |
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the validated HPLC method.
Caption: Comparison of analytical methods.
References
Assessing the Cross-Reactivity of Pitavastatin Antibodies with its Ester Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of anti-pitavastatin antibodies with its primary ester-based derivatives, namely pitavastatin (B1663618) lactone and synthetic esters such as pitavastatin methyl ester. Understanding this cross-reactivity is crucial for the development of specific immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pitavastatin-related compounds.
Introduction to Pitavastatin and its Esters
Pitavastatin is a synthetic statin used to lower cholesterol and prevent cardiovascular disease.[1][2][3] Its structure features a dihydroxy heptanoic acid side chain which is critical for its inhibitory activity on HMG-CoA reductase.[4] In the body, pitavastatin is primarily metabolized into pitavastatin lactone, an inactive metabolite formed through an intramolecular esterification (lactonization) of the heptenoic acid side chain.[5][6][7] Additionally, ester derivatives like pitavastatin methyl ester may be synthesized for research or as analytical standards.[][9] The structural similarity between pitavastatin and its esters necessitates a thorough evaluation of antibody cross-reactivity to ensure assay specificity.
Principles of Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, pitavastatin), also binds to other structurally similar molecules (pitavastatin esters).[10] The degree of cross-reactivity depends on the similarity of the epitope, the specific region of the antigen recognized by the antibody. For pitavastatin, antibodies may be generated to recognize different parts of the molecule. If the ester modification is distant from the primary epitope, significant cross-reactivity may be observed. Conversely, if the esterification alters the epitope, binding may be substantially reduced.
Comparative Analysis of Cross-Reactivity
While specific experimental data on the cross-reactivity of commercial or research-grade anti-pitavastatin antibodies with its esters is not extensively published, a comparative analysis can be performed using immunoassays such as a competitive enzyme-linked immunosorbent assay (ELISA). This technique is a reliable method to quantify the degree of cross-reactivity.[10]
The table below presents a hypothetical dataset illustrating how the results of such a comparative ELISA would be summarized. The cross-reactivity is typically expressed as a percentage relative to the binding of the antibody to the target antigen (pitavastatin).
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pitavastatin | (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | 10 | 100 |
| Pitavastatin Lactone | (4R,6S)-6-[(E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one | 50 | 20 |
| Pitavastatin Methyl Ester | (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid methyl ester | 25 | 40 |
This table contains example data for illustrative purposes.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of anti-pitavastatin antibodies.
Materials:
-
96-well microtiter plates
-
Anti-pitavastatin antibody
-
Pitavastatin standard
-
Pitavastatin ester derivatives (e.g., pitavastatin lactone, pitavastatin methyl ester)
-
Pitavastatin-HRP (Horseradish Peroxidase) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-pitavastatin antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add serial dilutions of the pitavastatin standard or the pitavastatin ester derivatives to the wells. Immediately after, add a fixed concentration of pitavastatin-HRP conjugate to each well. Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (pitavastatin or its esters) and the pitavastatin-HRP conjugate compete for binding to the coated antibody.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the pitavastatin standard. The concentration of the ester derivatives that causes a 50% inhibition of the maximal signal (IC50) is determined from their respective inhibition curves. Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Pitavastatin / IC50 of Ester Derivative) x 100
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the competitive binding principle.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Caption: Principle of competitive binding in the immunoassay.
Conclusion
The evaluation of anti-pitavastatin antibody cross-reactivity with its ester derivatives is essential for the development of specific and reliable immunoassays. A competitive ELISA format provides a robust method for quantifying this cross-reactivity. While published data is scarce, the provided protocol and framework will enable researchers to perform these critical validation experiments. The degree of cross-reactivity will ultimately depend on the specific antibody and the location of the ester modification relative to the antibody's epitope. Therefore, empirical testing is paramount for any new antibody or assay system.
References
- 1. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 9. allmpus.com [allmpus.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Comparative Guide to the Efficacy of Pitavastatin and its Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of pitavastatin (B1663618), a potent HMG-CoA reductase inhibitor, and its tert-butyl ester. While direct comparative efficacy studies are not extensively available in peer-reviewed literature, this document synthesizes existing data on pitavastatin's activity and the chemical nature of its tert-butyl ester to provide a comprehensive analysis for research and development purposes.
Introduction
Pitavastatin is a synthetic statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1]. This inhibition leads to a reduction in cholesterol synthesis in the liver, increased expression of LDL receptors, and consequently, a decrease in plasma total cholesterol and low-density lipoprotein cholesterol (LDL-C)[1]. Pitavastatin tert-butyl ester is primarily recognized as a key intermediate in the chemical synthesis of pitavastatin. It is hypothesized that for the tert-butyl ester to exert a pharmacological effect, it would first need to be hydrolyzed in vivo to the active form, pitavastatin.
Mechanism of Action: Pitavastatin
Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade. This leads to a cascade of effects aimed at lowering cholesterol levels in the body.
Proposed Mechanism of Action: Pitavastatin Tert-Butyl Ester
It is proposed that pitavastatin tert-butyl ester acts as a prodrug. For it to become pharmacologically active, the tert-butyl ester group must be cleaved, likely through enzymatic hydrolysis, to yield the active carboxylic acid form, pitavastatin.
Quantitative Data Summary
The following table summarizes the available quantitative data for pitavastatin. No direct inhibitory or in-vivo efficacy data for pitavastatin tert-butyl ester has been found in the reviewed literature.
| Parameter | Pitavastatin | Pitavastatin Tert-Butyl Ester | Reference |
| HMG-CoA Reductase Inhibition (IC50) | 6.8 nM (in rat liver microsomes) | Not Available | [2] |
| Inhibition of Cholesterol Synthesis (IC50) | 5.8 nM (in HepG2 cells) | Not Available | [2] |
| LDL-C Reduction (Clinical Studies) | 34% (1 mg), 42% (2 mg), 47% (4 mg) | Not Available | [3] |
| HDL-C Increase (Clinical Studies) | ~4-9% | Not Available | [2] |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is adapted from commercially available HMG-CoA reductase assay kits and can be used to determine the IC50 values of test compounds.
Objective: To measure the inhibitory activity of a compound on HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Test compounds (Pitavastatin and Pitavastatin tert-butyl ester) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer according to the manufacturer's instructions or established laboratory protocols.
-
Reaction Mixture Preparation: For each reaction, prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Assay Protocol:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (e.g., pravastatin) and a vehicle control (solvent only).
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately start kinetic measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Efficacy Evaluation in a Hypercholesterolemic Animal Model
This protocol outlines a general procedure for evaluating the lipid-lowering efficacy of compounds in a rodent model of hypercholesterolemia.
Objective: To assess the in vivo efficacy of test compounds in reducing plasma cholesterol and LDL-C levels.
Materials:
-
Hypercholesterolemic animal model (e.g., rats or mice fed a high-fat, high-cholesterol diet)
-
Test compounds (Pitavastatin and Pitavastatin tert-butyl ester) formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize animals to the housing conditions for at least one week.
-
Induce hypercholesterolemia by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 4-8 weeks).
-
-
Baseline Blood Collection: Collect baseline blood samples to determine initial lipid profiles.
-
Treatment Administration:
-
Randomly assign animals to treatment groups (vehicle control, pitavastatin, pitavastatin tert-butyl ester at various doses).
-
Administer the compounds or vehicle orally once daily for a predetermined duration (e.g., 4-12 weeks).
-
-
Blood Collection During and Post-Treatment: Collect blood samples at specified time points during and at the end of the treatment period.
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using a clinical chemistry analyzer.
-
Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each treatment group.
-
Compare the lipid-lowering effects of the test compounds to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion
Pitavastatin is a well-characterized HMG-CoA reductase inhibitor with proven efficacy in lowering LDL-C. Its tert-butyl ester is primarily documented as a synthetic intermediate. Based on chemical principles, it is highly probable that the tert-butyl ester would require in vivo hydrolysis to the active pitavastatin to exert any significant lipid-lowering effects. The experimental protocols provided herein offer a framework for researchers to directly compare the in vitro and in vivo efficacy of these two compounds and to validate the prodrug hypothesis for pitavastatin tert-butyl ester. Such studies would be crucial for any further development of this ester as a potential therapeutic agent.
References
A Comparative Guide to LC-MS/MS Method Validation for Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of tert-Butyl Pitavastatin, a key intermediate and potential impurity in the synthesis of Pitavastatin. The performance of this proposed method is compared against a validated LC-MS/MS method for the active pharmaceutical ingredient (API), Pitavastatin, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide includes detailed experimental protocols, comparative data tables, and a workflow diagram to aid researchers in the development and validation of robust analytical methods for Pitavastatin and its related compounds.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. During its synthesis, various impurities and intermediates are generated, one of which is tert-Butyl Pitavastatin. Accurate quantification of such related substances is critical for ensuring the purity, safety, and efficacy of the final drug product. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical and impurity quantification studies. This guide outlines a complete method validation for tert-Butyl Pitavastatin, following the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.
Comparative Analysis of Analytical Methods
The performance of the proposed LC-MS/MS method for tert-Butyl Pitavastatin is benchmarked against a validated LC-MS/MS method for Pitavastatin and a conventional HPLC-UV method for Pitavastatin. The following tables summarize the key validation parameters.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed LC-MS/MS for tert-Butyl Pitavastatin | Validated LC-MS/MS for Pitavastatin[1] | Alternative HPLC-UV for Pitavastatin[2] |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Luna C18 column | Agilent Eclipse XDB C18 column (150 x 4.6 mm; 5µ) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724) | Acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v) | Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v) |
| Flow Rate | 0.4 mL/min | Not Specified | 0.9 mL/min |
| Injection Volume | 5 µL | Not Specified | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Not Applicable |
| MRM Transition | tert-Butyl Pitavastatin: m/z 478.2 → 322.1IS (d9-tert-Butyl Pitavastatin): m/z 487.3 → 331.2 | Pitavastatin: m/z 421.9 → 290.1IS (Telmisartan): m/z 515.2 → 276.2 | Not Applicable |
| Detection | Tandem Mass Spectrometer | Tandem Mass Spectrometer | UV at 244 nm |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Proposed LC-MS/MS for tert-Butyl Pitavastatin | Validated LC-MS/MS for Pitavastatin[1][3] | Alternative HPLC-UV for Pitavastatin[2] |
| Linearity Range | 0.1 - 100 ng/mL | 1.001 - 200.172 ng/mL | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.001 ng/mL | 25 µg/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% | Not explicitly stated, mean recovery 100.14 - 100.52% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% | Not explicitly stated |
| Matrix Effect (% CV) | ≤ 15% | Not found to be significant | Not Applicable |
| Recovery (%) | Consistent and reproducible | > 70% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the validation of the proposed LC-MS/MS method for tert-Butyl Pitavastatin are provided below. These protocols are designed to meet the requirements of regulatory guidelines.
Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tert-Butyl Pitavastatin and its deuterated internal standard (d9-tert-Butyl Pitavastatin) in 10 mL of methanol (B129727), respectively.
-
Working Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Procedures
-
Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of tert-Butyl Pitavastatin and the internal standard.
-
Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range (e.g., 0.1 to 100 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in five replicates on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked blank plasma with those in a neat solution at low and high concentrations.
-
Recovery: Compare the peak areas of the analyte and IS from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels.
-
Stability: Assess the stability of tert-Butyl Pitavastatin in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a specified period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the LC-MS/MS method validation of tert-Butyl Pitavastatin.
Caption: LC-MS/MS Method Validation Workflow.
Conclusion
The proposed LC-MS/MS method for tert-Butyl Pitavastatin offers high sensitivity and specificity, making it suitable for the accurate quantification of this potential impurity in biological matrices. When compared to existing methods for the parent drug, Pitavastatin, the proposed method demonstrates comparable performance characteristics. The detailed experimental protocols and validation procedures outlined in this guide provide a robust framework for researchers and drug development professionals to establish and validate reliable analytical methods, ensuring the quality and safety of pharmaceutical products. The superior sensitivity of LC-MS/MS makes it a more suitable technique for impurity profiling at trace levels compared to traditional HPLC-UV methods.
References
In Vitro Potency of Pitavastatin and Its Major Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of pitavastatin (B1663618) and its primary metabolite, pitavastatin lactone, as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Executive Summary
Pitavastatin is a potent synthetic inhibitor of HMG-CoA reductase.[1] In vitro studies demonstrate its high efficacy in inhibiting cholesterol synthesis. The primary metabolic pathway for pitavastatin involves glucuronidation to form pitavastatin lactone, which is considered its major metabolite.[2][3] Experimental evidence indicates that statins are pharmacologically active in their open-acid form, while the lactone form is inactive.[4] This guide synthesizes available in vitro data to compare the potency of pitavastatin and its lactone metabolite.
Data Presentation: HMG-CoA Reductase Inhibition
The following table summarizes the in vitro inhibitory potency of pitavastatin and its major metabolite against HMG-CoA reductase.
| Compound | System | IC50 (nM) | Reference |
| Pitavastatin | Rat Liver Microsomes | 6.8 | [5] |
| Pitavastatin | Human Hepatoma Cell Line (HepG2) | 5.8 | [5] |
| Pitavastatin Lactone | Human Hepatic Microsomes | No inhibitory effect observed | [3][6] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Experimental Protocols
The determination of the in vitro potency of pitavastatin and its metabolites typically involves an HMG-CoA reductase inhibition assay. The following is a generalized protocol based on established methodologies.
HMG-CoA Reductase Inhibition Assay
Objective: To measure the concentration-dependent inhibition of HMG-CoA reductase activity by test compounds.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (pitavastatin and pitavastatin lactone) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer to the desired concentrations. A dilution series of the test compounds is prepared.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the assay buffer, a fixed concentration of HMG-CoA reductase, and a specific concentration of the test compound or vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of HMG-CoA and NADPH.
-
Measurement of Activity: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Measurements are taken at regular intervals.
-
Data Analysis: The rate of NADPH consumption is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal model.
Visualizations
HMG-CoA Reductase Signaling Pathway
The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the mechanism of action of pitavastatin.
Caption: HMG-CoA Reductase Pathway and Pitavastatin's Mechanism of Action.
Experimental Workflow for In Vitro Potency Comparison
The following diagram outlines the typical workflow for comparing the in vitro potency of enzyme inhibitors.
References
- 1. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of tert-Butyl Pitavastatin and other statin intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key intermediates and synthetic routes used in the production of Pitavastatin (B1663618), a potent HMG-CoA reductase inhibitor. The focus is on providing quantitative data, detailed experimental protocols, and clear visual diagrams to aid researchers in process development and optimization. The selection of an appropriate synthetic pathway and intermediate is critical for maximizing yield, ensuring stereochemical purity, and improving the overall efficiency of drug manufacturing.
Core Comparison: Olefination Strategies in Pitavastatin Synthesis
The formation of the trans-alkene bond in the Pitavastatin side chain is a critical step that significantly influences the overall yield and isomeric purity of the final product. The two most prominent methods for this transformation are the Wittig reaction and the Julia-Kocienski olefination. While both can yield the desired product, the Julia-Kocienski approach demonstrates significant advantages in both yield and stereoselectivity.
The traditional Wittig reaction often results in lower yields and the formation of a significant percentage of the undesired Z-isomer (up to 20-30%), which complicates purification.[1] In contrast, newer routes employing the Julia-Kocienski olefination achieve higher yields (85-90%) and provide excellent stereocontrol, limiting the formation of the Z-isomer to less than 2%.[1]
| Parameter | Wittig Reaction | Julia-Kocienski Olefination | Advantage |
| Overall Yield | Lower; variable | High; reported yields of 85-90%[1] | Julia-Kocienski |
| Stereoselectivity (E:Z Ratio) | Moderate; can produce 20-30% of undesired Z-isomer[1] | Excellent; <2% Z-isomer formation[1] | Julia-Kocienski |
| Reaction Conditions | Higher temperatures may be required[1] | Low temperatures (approx. -20°C)[1] | Julia-Kocienski |
| Byproducts | Triphenylphosphine oxide (can complicate purification)[2] | SO₂ and water-soluble salts (generally easier to remove)[2] | Julia-Kocienski |
Profile of a Key Intermediate: Pitavastatin tert-Butyl Ester
The tert-butyl ester of the Pitavastatin side chain is a crucial and widely used intermediate. Its bulky tert-butyl group serves as an effective protecting group for the carboxylic acid moiety during the synthesis. The use of this specific intermediate is well-documented in numerous synthetic processes, with reliable data on yield and purity.
| Parameter | Reported Value | Source |
| Purity by HPLC | 99.67% | U.S. Patent 8,487,105 B2[3] |
| Yield (Protected Intermediate) | 72.3% | Chinese Patent CN103833737A[4] |
| Yield (Deprotected Acid) | 110 g (from a specific process) | U.S. Patent 8,487,105 B2[3] |
Detailed Experimental Protocols
The following protocols are representative examples synthesized from patent literature for the preparation and subsequent hydrolysis of the pitavastatin tert-butyl ester intermediate.
Protocol 1: Synthesis of Protected Intermediate via Wittig Reaction
This protocol outlines the coupling of the side-chain aldehyde with the quinoline (B57606) core using a Wittig reaction.
-
Reactant Preparation: Dissolve 0.751 kg of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in 7 L of dimethyl sulfoxide (B87167) (DMSO).[5]
-
Wittig Reagent Addition: To the solution, add 1 kg of the phosphonium (B103445) bromide salt of the quinoline core and 0.67 kg of potassium carbonate.[5]
-
Reaction: Stir the reaction mixture vigorously at 25°C for 10 hours under a nitrogen atmosphere.[5]
-
Workup and Extraction: Quench the reaction with water and extract the product into toluene.[5]
-
Isolation and Purification: Concentrate the organic layer under reduced pressure. The crude product can be isolated using isopropanol (B130326) and further recrystallized from methanol (B129727) to yield the purified (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester.[5]
Protocol 2: Hydrolysis of the tert-Butyl Ester Intermediate
This protocol describes the deprotection of the tert-butyl ester and acetonide groups to form the final dihydroxy acid.
-
Deprotection of Acetonide: Dissolve 100 g of the protected tert-butyl ester intermediate in 1 L of methanol. Add 272.8 mL of 1N HCl solution at 25°C and stir the mixture for 8 hours.[5]
-
Hydrolysis of tert-Butyl Ester: Cool the reaction mixture to 15°C and add a solution of 10% sodium hydroxide. Stir for an additional 4 hours at 25°C to facilitate the hydrolysis of the ester.[5]
-
Neutralization and Isolation: Quench the reaction by adding the mixture to pre-boiled water. Adjust the pH to approximately 8.0 with 1N HCl.[5]
-
Final Conversion: The resulting sodium salt can then be converted to the final pitavastatin calcium salt through treatment with a calcium source such as calcium chloride.[6]
Visualization of Pathways
Biological Signaling Pathway
The therapeutic effect of Pitavastatin stems from its competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 4. CN103833737A - The preparation method of the intermediate of pitavastatin or its salt - Google Patents [patents.google.com]
- 5. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 6. WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of pitavastatin (B1663618) and its related compounds. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The information presented is based on a thorough review of published experimental data.
Executive Summary
The analysis of pitavastatin and its impurities is crucial for ensuring the quality, safety, and efficacy of this lipid-lowering drug. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for this purpose. Each method offers distinct advantages in terms of speed, sensitivity, and resolution. This guide presents a comparative summary of their performance characteristics, detailed experimental protocols, and visual representations of the analytical workflow and the drug's primary signaling pathway.
Comparative Analysis of Analytical Methods
The selection of an analytical method for pitavastatin analysis depends on the specific requirements of the assay, such as the need for high throughput, sensitivity for trace impurity detection, or routine quality control. The following tables summarize the quantitative performance data from various validated methods, providing a basis for objective comparison.
Table 1: Performance Comparison of HPLC and UPLC Methods for Pitavastatin Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | UPLC Method[4][5] |
| Linearity Range | 25-200 µg/mL[1] | 10-500 ng/mL[3] | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | 0.9993[3] | > 0.998[4][5] |
| Limit of Detection (LOD) | Not Specified | 1.949 ng/mL[3] | 0.006% of test concentration[4][5] |
| Limit of Quantification (LOQ) | Not Specified | 5.907 ng/mL[3] | Not Specified |
| Accuracy (Recovery %) | 98.99-99.57% | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | Intraday: 0.839-1.534%Interday: 0.88-1.405%[3] | < 5.0%[4] |
| Retention Time | ~6.98 min[6] | Not Specified | < 4.0 min resolution between pitavastatin and impurities[4][5] |
Table 2: Performance of HPTLC Methods for Pitavastatin Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 200-1000 ng/band | 40-250 ng/band |
| Correlation Coefficient (r) | Not Specified | 0.9992 |
| Limit of Detection (LOD) | 16.23 ng/band | 6.6 ng/band |
| Limit of Quantification (LOQ) | 49.20 ng/band | 20.0 ng/band |
| Accuracy (Recovery %) | 99.27-101.87% | Not Specified |
| Precision (%RSD) | < 2.0% | Not Specified |
| Rf Value | 0.44 ± 0.02 | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide protocols for the key experiments cited in this guide.
HPLC Method for Pitavastatin and its Impurities
This method is suitable for the determination of pitavastatin in the presence of its degradation products.
-
Instrumentation: Agilent 1120 compact LC with a diode array detector.[1]
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: 0.1% orthophosphoric acid: acetonitrile: triethylamine (B128534) (19.8:80:0.2, v/v/v), pH 3 ± 0.05.[6]
-
Flow Rate: 1.4 mL/min.[6]
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.[1]
-
Temperature: 25°C.[1]
UPLC Method for Pitavastatin and its Impurities
This method offers a rapid and sensitive analysis of pitavastatin and its process-related impurities.
-
Instrumentation: UPLC system with a photodiode array detector.
-
Mobile Phase: Gradient elution with a simple mobile phase combination.[4][5]
-
Injection Volume: 2 µL.[4]
HPTLC Method for Pitavastatin
This method is a simple and cost-effective alternative for the quantification of pitavastatin in pharmaceutical formulations.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: Toluene: Methanol (8:2, v/v).
-
Application: 2 µL of the sample solution applied as a band.
-
Development: The plate is developed to a distance of 8 cm.
-
Detection: Densitometric scanning at 245 nm.
Visualizations
Diagrams are provided to illustrate key processes and pathways related to the analysis and mechanism of action of pitavastatin.
Caption: Experimental workflow for the validation of analytical methods for pitavastatin.
Caption: Simplified signaling pathway of pitavastatin's mechanism of action.
Conclusion
The choice between HPLC, UPLC, and HPTLC for the analysis of pitavastatin and its related compounds should be guided by the specific analytical requirements. UPLC methods generally offer faster analysis times and higher sensitivity, making them suitable for high-throughput screening and trace impurity analysis. HPLC methods are robust and widely available, providing reliable quantification for routine quality control. HPTLC presents a simple, cost-effective, and less solvent-intensive option for the determination of pitavastatin in pharmaceutical dosage forms. The data and protocols presented in this guide are intended to aid in the informed selection and implementation of the most appropriate analytical methodology.
References
- 1. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin sensitizes the EGFR-TKI associated resistance in lung cancer by inhibiting YAP/AKT/BAD-BCL-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pleiotropic Effects of Pitavastatin and Rosuvastatin
An Objective Guide for Researchers and Drug Development Professionals
Statins, primarily known for their lipid-lowering capabilities, have garnered significant attention for their pleiotropic effects, which contribute to their cardiovascular protective benefits. These effects, independent of cholesterol reduction, include improvements in endothelial function, and anti-inflammatory and antioxidant properties. This guide provides a detailed comparative analysis of two prominent statins, Pitavastatin (B1663618) and Rosuvastatin (B1679574), focusing on their differential pleiotropic effects supported by experimental data.
Quantitative Comparison of Pleiotropic Effects
The following table summarizes the key quantitative data from comparative studies on the pleiotropic effects of Pitavastatin and Rosuvastatin.
| Pleiotropic Effect | Parameter Measured | Pitavastatin | Rosuvastatin | Study Population | Key Findings |
| Endothelial Function | Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT) Index | Increased from 1.82 ± 0.45 to 2.16 ± 0.62 (P = 0.02) | No significant change (1.79 ± 0.71 to 1.91 ± 0.53, P = 0.09) | Patients with Coronary Artery Disease (CAD) | Pitavastatin significantly improved peripheral microvascular function within 2 hours of a single dose, whereas Rosuvastatin did not.[1] |
| Anti-inflammatory Effect | High-sensitivity C-reactive protein (hs-CRP) | Both statins lowered hs-CRP levels. | Both statins lowered hs-CRP levels; Rosuvastatin showed a significantly greater reduction in one study.[2][3] | Patients with Dyslipidemia and Chronic Kidney Disease | Both statins demonstrate anti-inflammatory properties by reducing hs-CRP, with Rosuvastatin showing a potentially stronger effect in certain populations.[2][3] |
| Antioxidant Effect (Preclinical Data) | Malondialdehyde (MDA) Level (cardiac tissue) | Significantly reduced MDA levels compared to the diabetic control group. | Significantly reduced MDA levels compared to the diabetic control group. | Diabetic Cardiomyopathy Rat Model | Both statins exhibited antioxidant effects by reducing lipid peroxidation.[4][5][6] |
| Antioxidant Effect (Preclinical Data) | Glutathione (B108866) (GSH) Level (cardiac tissue) | Significantly increased GSH levels compared to the diabetic control group. | Significantly increased GSH levels compared to the diabetic control group. | Diabetic Cardiomyopathy Rat Model | Both statins enhanced the endogenous antioxidant defense system.[4][5][6] |
| Gene Expression (Preclinical Data) | NF-κB Gene Expression (cardiac tissue) | Significantly reduced NF-κB gene expression (by 52%) compared to the diabetic control group. | Significantly reduced NF-κB gene expression (by 32%) compared to the diabetic control group. | Diabetic Cardiomyopathy Rat Model | Both statins reduced the expression of a key inflammatory transcription factor, with Pitavastatin showing a more pronounced effect in this preclinical model.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Assessment of Endothelial Function: Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT)
This non-invasive technique measures peripheral microvascular endothelial function by assessing changes in digital pulse volume during reactive hyperemia.
-
Patient Preparation: Patients should be in a supine position in a quiet, temperature-controlled room (21-24°C) for at least 10 minutes before the measurement.
-
Procedure:
-
Place a blood pressure cuff on the upper arm of the non-dominant arm (study arm), with the other arm serving as a control.
-
Place peripheral arterial tonometry probes on the index finger of each hand for continuous recording of the pulsatile arterial tonometry (PAT) signal.
-
After a 10-minute equilibration period, inflate the blood pressure cuff to a suprasystolic pressure (60 mmHg above systolic pressure or at least 200 mmHg) for 5 minutes to induce ischemia.[7]
-
Deflate the cuff to induce reactive hyperemia and record the PAT signal for an additional 5 minutes.[8]
-
-
Data Analysis: The RH-PAT index is calculated automatically by the device's software. It represents the ratio of the PAT signal amplitude during hyperemia (post-cuff deflation) to the baseline PAT signal amplitude in the study arm, normalized to the corresponding ratio from the control arm.[9]
Measurement of Anti-inflammatory Effect: High-Sensitivity C-Reactive Protein (hs-CRP)
hs-CRP levels are quantified in serum or plasma samples using high-sensitivity immunoassays, such as immunoturbidimetry or enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection and Preparation:
-
Collect whole blood samples in serum separator tubes or tubes containing EDTA or heparin.
-
Centrifuge the samples to separate serum or plasma.
-
Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C or lower for long-term storage.[10] Avoid repeated freeze-thaw cycles.
-
-
Immunoturbidimetric Assay Protocol:
-
The assay is typically performed on an automated clinical chemistry analyzer.
-
The sample is mixed with a reaction buffer.
-
Latex particles coated with anti-human CRP antibodies are added.
-
The aggregation of latex particles due to the formation of CRP-antibody complexes causes an increase in light scattering (turbidity).
-
The change in turbidity is measured spectrophotometrically and is proportional to the hs-CRP concentration in the sample.[11]
-
-
ELISA Protocol:
-
Dilute patient samples and controls as per the kit instructions.
-
Add standards, controls, and diluted samples to microplate wells pre-coated with an anti-CRP monoclonal antibody.
-
Incubate to allow CRP to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-conjugated anti-CRP antibody (e.g., HRP-conjugate) and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the hs-CRP concentration based on a standard curve.[12][13]
-
Assessment of Antioxidant Effect: Malondialdehyde (MDA) and Glutathione Peroxidase (GPx)
These assays are typically performed on tissue homogenates or plasma to assess oxidative stress and antioxidant enzyme activity.
-
Malondialdehyde (MDA) Measurement (TBARS Assay):
-
Homogenize tissue samples or use plasma/serum directly.
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[14]
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[15][16]
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.[15]
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
This assay measures GPx activity indirectly through a coupled reaction with glutathione reductase (GR).
-
Prepare a reaction mixture containing the sample (e.g., erythrocyte lysate, tissue homogenate), glutathione (GSH), glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate for GPx, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.
-
GPx reduces the hydroperoxide, converting GSH to its oxidized form (GSSG).
-
GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17]
-
The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.[17]
-
Signaling Pathways and Experimental Workflows
The pleiotropic effects of statins are primarily mediated through the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition not only reduces cholesterol production but also decreases the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac. By inhibiting the prenylation and subsequent activation of these signaling molecules, statins can modulate a variety of downstream cellular processes.
Caption: Statin-mediated inhibition of HMG-CoA reductase and downstream pleiotropic effects.
The diagram above illustrates the central mechanism of statin action. Inhibition of HMG-CoA reductase by Pitavastatin and Rosuvastatin reduces the synthesis of mevalonate and downstream isoprenoids. This leads to decreased prenylation of small GTPases like Rho and Rac. The subsequent inactivation of these signaling proteins results in beneficial pleiotropic effects, including increased endothelial nitric oxide synthase (eNOS) activity, reduced production of reactive oxygen species (ROS), and decreased activation of pro-inflammatory pathways like NF-κB.
Caption: Generalized workflow for a comparative clinical trial of statin pleiotropic effects.
This workflow outlines the key stages of a randomized controlled trial designed to compare the pleiotropic effects of Pitavastatin and Rosuvastatin. The process begins with patient screening and baseline measurements, followed by random assignment to one of the statin treatment groups. After the intervention period, follow-up measurements are conducted, and the data is statistically analyzed to determine the comparative efficacy of the two drugs.
References
- 1. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Trial of Pitavastatin Versus Rosuvastatin for Dyslipidemia in Chronic Kidney Disease [jstage.jst.go.jp]
- 3. A Trial of Pitavastatin Versus Rosuvastatin for Dyslipidemia in Chronic Kidney Disease [pubmed.ncbi.nlm.nih.gov]
- 4. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]
- 5. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hoammedi.com [hoammedi.com]
- 8. Use of reactive hyperemia - peripheral arterial tonometry and circulating biological markers to predict outcomes in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. demeditec.com [demeditec.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. TBARS Assay [bio-protocol.org]
- 16. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 17. mmpc.org [mmpc.org]
A Comparative Efficacy Analysis of Pitavastatin, Atorvastatin, and Simvastatin
This guide provides a detailed comparison of the efficacy, safety, and metabolic pathways of three commonly prescribed statins: pitavastatin (B1663618), atorvastatin (B1662188), and simvastatin (B1681759). The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance metrics and supporting experimental data.
Mechanism of Action and Signaling Pathway
All three statins—pitavastatin, atorvastatin, and simvastatin—share a primary mechanism of action: the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the hepatic synthesis of cholesterol.[1][3][4] By inhibiting this pathway, statins decrease intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][3]
Beyond their primary lipid-lowering effects, statins exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][5] These effects are linked to the inhibition of isoprenoid intermediate synthesis, which is crucial for the function of intracellular signaling proteins like RhoA.[1][6] Inhibition of the RhoA signaling pathway, for instance, has been associated with the prevention of cardiac hypertrophy.[6]
Comparative Efficacy on Lipid Profiles
Clinical trials have demonstrated that pitavastatin, atorvastatin, and simvastatin are all effective in reducing LDL-C, with varying degrees of potency and effects on other lipid parameters such as high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG).
LDL-C Reduction
Pitavastatin has been shown to be non-inferior to both atorvastatin and simvastatin in lowering LDL-C levels.[7][8][9] At comparable doses, the LDL-C reduction is similar. For instance, pitavastatin 4 mg daily provides a similar LDL-C reduction to simvastatin 40 mg and atorvastatin 20 mg.[8][10][11] A network meta-analysis of 50 randomized controlled trials ranked the LDL-C lowering efficacy as rosuvastatin (B1679574) > atorvastatin > pitavastatin > simvastatin.[12]
HDL-C and Triglyceride Effects
A key differentiator for pitavastatin is its effect on HDL-C levels. Several studies indicate that pitavastatin may lead to a greater increase in HDL-C compared to atorvastatin and simvastatin.[5][8][9][13] One 30-month study found that long-term treatment with pitavastatin resulted in significantly greater increases in serum HDL-C and Apolipoprotein-AI (ApoAI) levels compared with atorvastatin.[13] Pitavastatin has also been shown to be more effective than simvastatin in decreasing triglycerides at certain dosages.[8]
Table 1: Summary of Comparative Efficacy on Lipid Parameters
| Statin & Dosage | Duration | LDL-C Reduction (%) | HDL-C Change (%) | Triglyceride Reduction (%) | Source |
| Pitavastatin vs. Simvastatin | |||||
| Pitavastatin 4 mg | 12 weeks | -44.0 | +6.8 | -19.8 | [8] |
| Simvastatin 40 mg | 12 weeks | -43.8 | +4.5 | -14.8 | [8] |
| Pitavastatin 2 mg | 4 weeks | Not Statistically Different from Simvastatin 20 mg | N/A | N/A | [7] |
| Simvastatin 20 mg | 4 weeks | Trend towards higher efficacy than Pitavastatin 2 mg (P=0.06) | N/A | N/A | [7] |
| Pitavastatin vs. Atorvastatin | |||||
| Pitavastatin 2-4 mg | 30 months | N/A | +20.1 | N/A | [13] |
| Atorvastatin 10-20 mg | 30 months | N/A | +6.3 | N/A | [13] |
| Pitavastatin 2 mg | 16 weeks | ~40-45% | N/A | N/A | [14] |
| Atorvastatin 10 mg | 16 weeks | ~40-45% | N/A | N/A | [14] |
Safety and Tolerability Profile
Metabolism and Drug-Drug Interactions
A significant advantage of pitavastatin is its minimal metabolism by the cytochrome P450 (CYP) enzyme system.[7][9][15] Atorvastatin and simvastatin are primarily metabolized by CYP3A4, making them susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., certain antibiotics, antifungals, and grapefruit juice).[1][16] Pitavastatin's limited interaction with the CYP system reduces the potential for such adverse interactions, making it a potentially safer option for patients on complex medication regimens.[7][11][17]
Adverse Events
The most common side effects for all statins are muscle-related, such as myalgia (muscle pain).[2][16] While the overall incidence of adverse events is similar between pitavastatin and simvastatin, some long-term studies suggest pitavastatin may be associated with a lower rate of myalgia compared to simvastatin 40-80 mg.[10] Pitavastatin is often considered a good alternative for patients who have not tolerated other statins well due to muscle-related side effects.[11][16]
Another area of differentiation is the risk of new-onset diabetes. Some studies suggest that pitavastatin has a neutral or even beneficial effect on glucose metabolism and is associated with a lower risk of developing diabetes compared to other statins like atorvastatin.[1][14][15]
Table 2: Summary of Common Adverse Effects
| Adverse Effect | Pitavastatin | Atorvastatin | Simvastatin | General Notes |
| Myalgia (Muscle Pain) | Reported[18] | Reported[18] | Reported[16] | Most common complaint for all statins.[2] Pitavastatin may have a lower incidence than high-dose simvastatin.[10] |
| Headache | Reported[16] | Reported[18] | Reported[16] | A common side effect across the class. |
| Arthralgia (Joint Pain) | Reported[18] | Reported | Reported[16] | Common across the class. |
| New-Onset Diabetes | Lower risk reported[14][15] | Increased risk reported[14] | Increased risk reported | Pitavastatin may be preferred in pre-diabetic patients.[1] |
| CYP3A4 Interactions | Minimal[9][15] | High[1] | High[1][7] | A key differentiator for pitavastatin.[11] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from randomized controlled trials (RCTs), which represent the gold standard for clinical evidence. The general workflow for these trials is outlined below.
Example Protocol: Pitavastatin vs. Simvastatin in High-Risk Patients[8]
-
Study Design: A phase 3, randomized, double-blind, double-dummy, parallel-group, active-controlled study conducted at 37 centers.
-
Patient Population: 355 patients with primary hypercholesterolemia or combined dyslipidemia and at least two coronary heart disease (CHD) risk factors.
-
Methodology:
-
Patients underwent a 6-8 week dietary run-in period.
-
Eligible patients were randomized in a 2:1 ratio.
-
Treatment Arm 1: Pitavastatin 4 mg once daily.
-
Treatment Arm 2: Simvastatin 40 mg once daily.
-
The treatment duration was 12 weeks.
-
-
Primary Efficacy Variable: The percentage change in LDL-C from baseline to the end of the 12-week treatment period.
-
Secondary Variables: Changes in HDL-C, triglycerides, and other lipid parameters; safety and tolerability assessments.
Example Protocol: COMPACT-CAD Study (Pitavastatin vs. Atorvastatin)[13]
-
Study Design: Randomized, open-label, parallel-group study.
-
Patient Population: 129 patients with stable coronary artery disease, hypercholesterolemia, and low HDL-C (<50mg/dl).
-
Methodology:
-
Patients were randomly allocated to one of two treatment groups.
-
Treatment Arm 1: Pitavastatin 2-4 mg/day.
-
Treatment Arm 2: Atorvastatin 10-20 mg/day.
-
Patients were followed for 30 months.
-
-
Primary Endpoint: Percentage changes in HDL-C and adiponectin levels during the study period.
-
Secondary Endpoints: Changes in markers of glucose metabolism, other serum lipids, and apolipoproteins.
Conclusion
Pitavastatin demonstrates comparable efficacy to atorvastatin and simvastatin in reducing LDL-C.[7][8][9] Its distinct advantages lie in its metabolic profile, which involves minimal interaction with the CYP450 enzyme system, thereby reducing the risk of drug-drug interactions.[7][15] Furthermore, multiple studies suggest a more favorable effect on increasing HDL-C levels and a neutral impact on glucose metabolism compared to atorvastatin and simvastatin.[8][13][15] These characteristics make pitavastatin a valuable therapeutic option, particularly for patients with polypharmacy, metabolic syndrome, or those who have experienced intolerance to other statins.[16][17] The choice of statin should be individualized based on the patient's lipid goals, comorbidities, concurrent medications, and overall risk profile.[17]
References
- 1. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Statin side effects: Weigh the benefits and risks - Mayo Clinic [mayoclinic.org]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin Activates the PPARγ-Dependent Pathway to Prevent Left Ventricular Hypertrophy Associated with Inhibition of RhoA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of pitavastatin and simvastatin in patients with hypercholesterolemia: a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of pitavastatin and simvastatin in high-risk patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are all statins the same? Focus on the efficacy and tolerability of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marleydrug.com [marleydrug.com]
- 12. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actapharmsci.com [actapharmsci.com]
- 16. marleydrug.com [marleydrug.com]
- 17. droracle.ai [droracle.ai]
- 18. drugs.com [drugs.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling tert-Butyl Pitavastatin
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of tert-Butyl Pitavastatin. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
-
Name: tert-Butyl Pitavastatin
-
CAS Number: 586966-54-3
-
Molecular Formula: C29H32FNO4
-
Molecular Weight: 477.57 g/mol
Hazard Summary: tert-Butyl Pitavastatin is a potent pharmaceutical compound and an intermediate in the synthesis of Pitavastatin. The primary hazards associated with this compound include:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
-
Suspected of damaging fertility or the unborn child
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving tert-Butyl Pitavastatin to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Disposable nitrile gloves | Double gloving is recommended to provide an extra layer of protection against contamination. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | To protect the feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling tert-Butyl Pitavastatin in a laboratory setting.
Decontamination Protocol
Effective decontamination is essential to prevent cross-contamination and ensure a safe working environment. The following step-by-step procedure should be followed for decontaminating laboratory equipment and surfaces that have been in contact with tert-Butyl Pitavastatin.
Decontamination Solution: A freshly prepared 1:10 dilution of household bleach (sodium hypochlorite (B82951) solution) is recommended.
Procedure:
-
Initial Cleaning: Remove any visible powder or residue by carefully wiping the surface with a disposable towel dampened with the decontamination solution.
-
Application: Liberally apply the decontamination solution to all contaminated surfaces and equipment.
-
Contact Time: Allow the decontamination solution to remain on the surfaces for a contact time of at least 20-30 minutes.
-
Rinsing: After the required contact time, thoroughly rinse the surfaces with purified water to remove the bleach residue, which can be corrosive.
-
Final Wipe: Wipe the surfaces dry with clean, disposable towels.
-
Waste Disposal: All cleaning materials (towelettes, etc.) should be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of tert-Butyl Pitavastatin must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including unused compound, contaminated PPE (gloves, lab coats), and cleaning materials, into a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing tert-Butyl Pitavastatin in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard information.
-
Store the waste in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. It is the responsibility of the waste generator to ensure that the disposal is compliant with all regulations.
Experimental Protocols
The following experimental protocols are adapted from publicly available patents and describe the use of tert-Butyl Pitavastatin as a starting material in the synthesis of Pitavastatin.
Experiment 1: Synthesis of Pitavastatin via Hydrolysis of tert-Butyl Pitavastatin
Methodology:
-
In a suitable reaction vessel, dissolve 150 g of tert-Butyl Pitavastatin in 1500 ml of acetonitrile.
-
Slowly add a solution of sodium hydroxide (B78521) (45 g in 450 ml of water) to the reaction mixture at 30°C.
-
Stir the reaction mixture for 1.5 hours at the same temperature.
-
Cool the reaction mixture to 0°C and add 280 g of sodium chloride.
-
Adjust the pH of the mixture to 4.0 using a 10% hydrochloric acid solution (60 ml HCl in 600 ml of water).
-
Stir the mixture for 15 minutes and then separate the aqueous and organic layers at 0°C.
-
To the organic layer, add 36 ml of methylamine (B109427) at 0°C and stir for 30 minutes.
-
Continue stirring for another 30 minutes at 30°C.
-
The resulting product, Pitavastatin, can then be isolated and purified.
Experiment 2: Alternative Synthesis of Pitavastatin from tert-Butyl Pitavastatin
Methodology:
-
Take 50 g of tert-Butyl Pitavastatin in 250 ml of methanol (B129727) and stir for 10 minutes at 25°C.
-
Prepare a solution of 6 g of sodium hydroxide in 60 ml of water and slowly add it to the reaction mixture.
-
Stir the reaction mixture for 2 hours at 25°C.
-
Completely distill off the solvent under reduced pressure.
-
To the resulting solid, add 50 ml of dichloromethane (B109758) and stir for 10 minutes.
-
Cool the reaction mixture to 0°C and adjust the pH to 3.0 with a 20% aqueous HCl solution.
-
Add 60 g of sodium chloride to the reaction mixture and stir for 15 minutes before proceeding with product isolation.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
